1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLARBJWGJNNIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368329 | |
| Record name | 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76606-39-8 | |
| Record name | 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Abstract
This guide provides a comprehensive technical overview of the , a valuable heterocyclic building block in medicinal and materials science. The primary synthetic route detailed is a variation of the Knorr pyrazole synthesis, a robust and widely adopted method for constructing the pyrazole core. The narrative focuses on the reaction between (4-fluorophenyl)hydrazine and acetoacetonitrile (3-oxobutanenitrile), elucidating the underlying reaction mechanism, providing a detailed experimental protocol, and discussing critical process parameters. This document is intended for researchers, chemists, and drug development professionals seeking a practical, scientifically grounded guide to the preparation of this and related aminopyrazole compounds.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active compounds.[1][2] Specifically, 5-aminopyrazole derivatives serve as highly versatile intermediates, acting as key precursors in the development of pharmaceuticals and agrochemicals.[3][4] The presence of the amine group at the C5 position and the ability to introduce diverse substituents at the N1 and C3 positions allow for extensive molecular scaffolding to modulate biological activity.
The target molecule, this compound, incorporates a fluorophenyl group, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity through favorable electronic interactions.[5] This makes it a compound of significant interest for libraries aimed at discovering novel kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[2][5] This guide focuses on the most efficient and well-established chemical principles for its synthesis.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The core pyrazole ring can be disconnected via the C5-N1 and N1-N2 bonds, which points to a classical condensation reaction.
The key disconnection breaks the molecule down into two readily available starting materials: (4-fluorophenyl)hydrazine and a four-carbon component containing both a ketone and a nitrile functionality. Acetoacetonitrile (also known as cyanoacetone or 3-oxobutanenitrile) is the ideal synthon for this purpose. This approach is a variation of the Knorr pyrazole synthesis, which traditionally uses 1,3-dicarbonyl compounds.[6][7][8] The use of a β-ketonitrile is the most direct method for installing the C5-amino group.[4]
Core Synthetic Pathway: Mechanism and Protocol
The synthesis proceeds via a two-stage, one-pot reaction: an initial condensation to form a hydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization.
Reaction Mechanism
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of (4-fluorophenyl)hydrazine on the electrophilic carbonyl carbon of acetoacetonitrile. This is typically the most reactive site. This step is followed by dehydration to yield the corresponding hydrazone intermediate.
-
Intramolecular Cyclization: Under acidic conditions, the second nitrogen atom of the hydrazone attacks the electrophilic carbon of the nitrile group. This forms a five-membered ring. A subsequent tautomerization and proton transfer result in the formation of the stable, aromatic 5-aminopyrazole ring.[4]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aminopyrazoles from β-ketonitriles and hydrazines.[4][9]
Reagents and Materials:
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass / Volume |
| (4-fluorophenyl)hydrazine HCl | C₆H₇FN₂·HCl | 162.59 | 0.10 | 16.26 g |
| Acetoacetonitrile | C₄H₅NO | 83.09 | 0.10 | 8.31 g (8.1 mL) |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 0.10 | 8.20 g |
| Ethanol | C₂H₅OH | 46.07 | - | 200 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | ~5 mL |
| Water | H₂O | 18.02 | - | For workup |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |
| Brine | - | - | - | For washing |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (200 mL), (4-fluorophenyl)hydrazine hydrochloride (16.26 g, 0.10 mol), and sodium acetate (8.20 g, 0.10 mol). The sodium acetate is used to liberate the free hydrazine from its hydrochloride salt in situ.
-
Addition of Ketonitrile: Stir the mixture at room temperature for 15 minutes. To this suspension, add acetoacetonitrile (8.1 mL, 0.10 mol) dropwise over 5 minutes.
-
Catalysis and Reflux: Add glacial acetic acid (~5 mL) to catalyze the cyclization. Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Workup - Solvent Removal: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (150 mL) and ethyl acetate (150 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Isolation: Collect the organic (ethyl acetate) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL). Combine all organic extracts.
-
Washing and Drying: Wash the combined organic layer with brine (100 mL), then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford this compound as a pure solid.
Characterization and Quality Control
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl ring (two doublets of doublets), a singlet for the C4-H proton of the pyrazole ring, a singlet for the methyl group protons, and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: The carbon spectrum will confirm the presence of all unique carbon atoms in the molecule, including the characteristic shifts for the pyrazole ring carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the product (C₁₀H₁₀FN₃, MW = 191.21 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C=N/C=C stretching of the aromatic rings.
Safety and Handling Precautions
-
Hydrazine Derivatives: (4-fluorophenyl)hydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetoacetonitrile: This compound is a nitrile and should be handled with care to avoid inhalation or skin contact.
-
Solvents: Ethanol and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.
-
Acids: Glacial acetic acid is corrosive. Handle with care.
Conclusion
The is efficiently achieved through the Knorr pyrazole synthesis methodology. The reaction of (4-fluorophenyl)hydrazine with acetoacetonitrile provides a direct and high-yielding route to this valuable heterocyclic intermediate. The protocol described herein is robust and scalable, providing a solid foundation for researchers in drug discovery and chemical synthesis to access this and structurally related compounds. Proper analytical characterization is crucial to ensure the purity and identity of the final product for subsequent applications.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Characterization of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Foreword: The Rationale for Rigorous Characterization
In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, pyrazole derivatives are exceptionally prominent due to their versatile biological activities, which span anti-inflammatory, anti-cancer, and antimicrobial applications.[1][2][3] The subject of this guide, 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, is a molecule of significant interest. It combines the proven pyrazole core with a fluorophenyl moiety—a substitution known to enhance metabolic stability and binding affinity through favorable protein-ligand interactions.[4][5]
As such, the unambiguous confirmation of its identity, purity, and structure is not merely an academic exercise; it is a critical prerequisite for its advancement in any research or development pipeline. A failure to comprehensively characterize this molecule can lead to irreproducible biological data, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a promising drug candidate.
This guide provides a holistic, field-proven framework for the definitive characterization of this compound. It is designed for researchers, medicinal chemists, and analytical scientists, moving beyond simple protocols to explain the causality behind each methodological choice. Our objective is to establish a self-validating system of analysis where orthogonal techniques converge to provide an irrefutable profile of the molecule.
Synthesis and Purification Strategy
The journey to characterization begins with a robust and reproducible synthesis. The most common and efficient pathway to N-aryl pyrazolamines involves the cyclocondensation of a substituted hydrazine with a β-ketonitrile or a related precursor. For our target compound, the reaction between (4-fluorophenyl)hydrazine and 3-aminocrotononitrile is a logical and effective approach.
The causality for this choice is rooted in the high reactivity of the hydrazine nucleophile with the electrophilic nitrile and ketone-equivalent carbons of the crotononitrile, leading to a regioselective cyclization that favors the desired 5-amino pyrazole isomer.[6]
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 3-aminocrotononitrile (1.0 eq) in glacial acetic acid, add (4-fluorophenyl)hydrazine hydrochloride (1.1 eq).
-
Thermal Cyclization: Reflux the reaction mixture at 120°C for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases, which precipitates the crude product.
-
Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with deionized water.
Experimental Protocol: Purification
The crude product must be purified to remove unreacted starting materials and side products. Recrystallization is the preferred method for its efficiency and scalability.
-
Solvent Selection: Based on solubility trials, a mixture of ethanol and water is an effective solvent system. The compound should be highly soluble in hot ethanol and poorly soluble in cold water.
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. To the hot solution, add water dropwise until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Final Isolation: Collect the purified crystalline solid by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Caption: Workflow for the synthesis and purification of the target compound.
Structural Elucidation: A Multi-Technique Approach
No single analytical technique is sufficient for unambiguous structural confirmation. We employ a battery of spectroscopic methods, each providing a unique piece of the structural puzzle.
Molecular Structure
The definitive structure is best visualized to understand the connectivity of atoms and the relative positions of key functional groups.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. We utilize ¹H, ¹³C, and ¹⁹F NMR to map the complete chemical environment of the molecule.[7][8][9]
Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the compound and ensures that the amine (N-H) protons are observable and not exchanged away.
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Expected NMR Data Interpretation:
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Justification |
| ¹H NMR | Ar-H (ortho to F) | ~7.30 - 7.40 | Triplet (t) | Protons on the fluorophenyl ring coupled to fluorine and an adjacent proton. |
| Ar-H (meta to F) | ~7.60 - 7.70 | Triplet (t) | Protons on the fluorophenyl ring coupled to adjacent protons. | |
| Pyrazole-H (C4-H) | ~5.60 - 5.70 | Singlet (s) | Isolated proton on the electron-rich pyrazole ring. | |
| Amine-H (NH₂) | ~5.40 - 5.50 | Broad Singlet (br s) | Labile protons of the primary amine, often broadened by quadrupole effects and exchange. | |
| Methyl-H (CH₃) | ~2.10 - 2.20 | Singlet (s) | Protons of the methyl group attached to the pyrazole ring. | |
| ¹³C NMR | Ar-C (C-F) | ~160 - 163 | Doublet (d, ¹JCF ≈ 245 Hz) | Carbon directly bonded to fluorine, showing a large one-bond coupling constant. |
| Ar-C (ipso to N) | ~136 - 138 | Doublet (d, ⁴JCF ≈ 3 Hz) | Ipso-carbon of the phenyl ring, weakly coupled to fluorine. | |
| Ar-C (ortho to F) | ~120 - 122 | Doublet (d, ²JCF ≈ 8 Hz) | Aromatic carbons ortho to fluorine, showing two-bond coupling. | |
| Ar-C (meta to F) | ~116 - 118 | Doublet (d, ³JCF ≈ 23 Hz) | Aromatic carbons meta to fluorine, showing three-bond coupling. | |
| Pyrazole-C (C5-NH₂) | ~155 - 157 | Singlet (s) | Carbon bearing the electron-donating amine group, shifted downfield. | |
| Pyrazole-C (C3-CH₃) | ~148 - 150 | Singlet (s) | Carbon bearing the methyl group. | |
| Pyrazole-C (C4) | ~95 - 97 | Singlet (s) | Electron-rich carbon at position 4, shifted upfield. | |
| Methyl-C (CH₃) | ~12 - 14 | Singlet (s) | Typical chemical shift for a methyl group on a heterocyclic ring. | |
| ¹⁹F NMR | Ar-F | ~ -110 to -115 | Multiplet | Chemical shift is characteristic of a fluorine on a phenyl ring. |
Mass Spectrometry (MS)
MS provides the exact molecular weight, which serves as a primary confirmation of the elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful.[10][11][12]
Protocol: LC-MS Analysis
-
Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in methanol or acetonitrile.
-
Method: Inject the sample into an LC-MS system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. ESI is the method of choice because the basic amine group is readily protonated.
-
Analysis: The primary goal is to identify the protonated molecular ion [M+H]⁺.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀FN₃ |
| Monoisotopic Mass | 191.0859 g/mol |
| Expected [M+H]⁺ (ESI+) | 192.0937 m/z |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups, providing a molecular "fingerprint".[13][14][15]
Protocol: KBr Pellet Method
-
Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Obtain the spectrum using an FT-IR spectrometer.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H |
| 2950 - 2850 | C-H Aliphatic Stretch | Methyl (-CH₃) |
| ~1620 | N-H Scissoring | Primary Amine (-NH₂) |
| 1590 - 1450 | C=C & C=N Ring Stretching | Aromatic & Pyrazole Rings |
| 1250 - 1210 | C-F Stretch | Aryl-Fluoride |
Purity Assessment: The Gatekeeper for Biological Assays
The biological activity of a compound is directly tied to its purity. An impure sample can yield misleading results, attributing activity to the target molecule when it may be due to a potent impurity. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry.[16][17]
Protocol: Reversed-Phase HPLC Method Development
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). This is the workhorse for small molecule analysis due to its versatility.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the basic amine.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes provides sufficient resolution for most process-related impurities.
-
Detection: UV detection at 254 nm, a wavelength where both the pyrazole and phenyl rings absorb.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A sample is considered high-purity if it is >98%.
Caption: Analytical workflow for HPLC-based purity determination.
Safety and Handling
Proper handling is paramount. Based on data for analogous compounds, this compound should be treated as a potentially hazardous chemical.[18][19][20]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The characterization of this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. By following the framework outlined in this guide—from synthesis and purification to comprehensive spectroscopic analysis and purity verification—researchers can establish an unimpeachable data package for this valuable molecule. This level of rigor ensures data integrity, enables confident decision-making in SAR studies, and provides the solid foundation required for advancing a compound through the drug discovery and development pipeline.
References
- 1. Buy 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | 446275-99-6 [smolecule.com]
- 2. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hovione.com [hovione.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. jocpr.com [jocpr.com]
- 12. PubChemLite - 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1h-pyrazol-5-amine (C15H11ClFN3) [pubchemlite.lcsb.uni.lu]
- 13. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. dcfinechemicals.com [dcfinechemicals.com]
Navigating the Therapeutic Potential of 1-Aryl-3-Methyl-1H-Pyrazol-5-Amines: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of the Synthesis, Properties, and Applications of a Privileged Scaffold in Medicinal Chemistry, with a Focus on the 1-(4-fluorophenyl) Analogue.
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous approved therapeutic agents.[1] The versatility of the pyrazole ring allows for multi-directional substitution, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological profiles. This has led to the development of pyrazole-containing drugs for a wide array of diseases, including cancer, inflammatory disorders, and infectious diseases.[1][2] This guide focuses on a specific, yet highly significant, subclass: 1-aryl-3-methyl-1H-pyrazol-5-amines, with a particular emphasis on the 1-(4-fluorophenyl) derivative, a moiety frequently employed to enhance metabolic stability and target engagement.
Physicochemical Properties and Structural Elucidation
The physicochemical properties of 1-aryl-3-methyl-1H-pyrazol-5-amines are crucial for their pharmacokinetic and pharmacodynamic profiles. The introduction of a 4-fluorophenyl group at the N1 position significantly influences the molecule's lipophilicity, polarity, and metabolic stability.
| Property | Typical Value/Range | Significance in Drug Discovery |
| Molecular Weight | 150 - 350 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | 1.0 - 3.0 | Influences solubility, permeability, and plasma protein binding. |
| Hydrogen Bond Donors | 1 (from the amine group) | Facilitates interactions with biological targets. |
| Hydrogen Bond Acceptors | 2-3 (from the pyrazole nitrogens) | Contributes to target binding and solubility. |
| Melting Point | 100 - 200 °C | Indicates crystal lattice energy and stability. |
Note: The values in this table are estimations based on related structures and are intended for illustrative purposes.
Structural elucidation of these compounds relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is instrumental in confirming the connectivity of atoms and the substitution pattern on the pyrazole and aryl rings.[3][4] Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.[3] For unambiguous determination of regioisomers, which can be a challenge in pyrazole synthesis, single-crystal X-ray diffraction is the definitive method.[5]
Synthesis of 1-Aryl-3-Methyl-1H-Pyrazol-5-Amines: A Step-by-Step Protocol
The synthesis of 1-aryl-3-methyl-1H-pyrazol-5-amines is typically achieved through a well-established condensation reaction between a substituted phenylhydrazine and a β-ketonitrile. This approach offers a convergent and efficient route to the desired pyrazole core.
General Synthetic Workflow
Caption: General synthetic workflow for 1-aryl-3-methyl-1H-pyrazol-5-amines.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add a β-ketonitrile like acetoacetonitrile (1.1 equivalents).
-
Catalysis: The reaction can be catalyzed by the addition of a few drops of a strong acid (e.g., HCl) or a base (e.g., piperidine) to facilitate the initial condensation and subsequent cyclization.[6]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (2-6 hours) and monitored by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[6]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The crude product is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization or column chromatography to yield the pure 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
This protocol is a generalized procedure based on common synthetic methods for related pyrazole derivatives and should be optimized for specific substrates.
Applications in Drug Discovery and Medicinal Chemistry
The 1-aryl-3-methyl-1H-pyrazol-5-amine scaffold is a cornerstone in the design of targeted therapies, particularly in oncology and immunology. The strategic placement of substituents allows for the modulation of activity against various biological targets.
Kinase Inhibition
A significant body of research highlights the potential of pyrazole derivatives as kinase inhibitors.[1][7] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound core can serve as a versatile template for developing inhibitors of various kinases, such as:
-
p38 MAP Kinase: A derivative, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), has been identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase, with potential applications in treating inflammatory diseases.[8] The exocyclic amine of the pyrazole core forms a crucial hydrogen bond with threonine 106 in the ATP binding pocket of p38, contributing to its selectivity.[8]
-
Aurora Kinase B (AURKB): The pyrazole moiety has been incorporated into selective AURKB inhibitors, which are promising targets for cancer therapy due to their role in cell cycle regulation.[9]
Caption: Interaction model of a pyrazole inhibitor within a kinase active site.
Anti-inflammatory and Analgesic Properties
The pyrazole scaffold is also a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Certain derivatives of 1-aryl-3-methyl-1H-pyrazol-5-amine have been investigated for their anti-inflammatory and analgesic activities, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[2][5] The ability to selectively inhibit COX-2 over COX-1 is a major goal in this area to reduce the gastrointestinal side effects associated with traditional NSAIDs.
Safety and Handling
As with any chemical compound, proper safety precautions are paramount when handling 1-aryl-3-methyl-1H-pyrazol-5-amine derivatives. Based on safety data sheets (SDS) for structurally similar compounds, the following guidelines should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11][12]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[10]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[11][12] If inhaled, move to fresh air. If swallowed, seek medical attention.[11]
Hazard Statements for Related Compounds:
Conclusion and Future Directions
The 1-aryl-3-methyl-1H-pyrazol-5-amine scaffold, particularly with the inclusion of a 4-fluorophenyl substituent, represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability and the ability to modulate its physicochemical and pharmacological properties through targeted substitutions have solidified its place in modern drug discovery. Future research will likely focus on the development of more selective and potent inhibitors for a wider range of biological targets, as well as the exploration of novel therapeutic applications for this versatile chemical class. As our understanding of the intricate roles of various signaling pathways in disease pathogenesis deepens, the strategic deployment of privileged scaffolds like the 1-aryl-3-methyl-1H-pyrazol-5-amine will undoubtedly continue to drive innovation in medicine.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 5. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Buy 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | 446275-99-6 [smolecule.com]
- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with diverse therapeutic applications.[1][2] The subject of this guide, 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, is a synthetic pyrazole derivative whose specific mechanism of action is not yet extensively documented in publicly accessible literature. This guide, therefore, serves a dual purpose: first, to postulate its most probable mechanisms of action based on a comprehensive analysis of structurally related and well-characterized pyrazole compounds; and second, to provide a robust, step-by-step experimental framework for researchers to rigorously determine its precise molecular targets and downstream cellular effects. By integrating established biochemical, cellular, and proteomic methodologies, this document is designed to empower researchers to systematically unravel the pharmacological identity of this and similar novel chemical entities.
Introduction: The Pyrazole Scaffold and the Subject Compound
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that confers significant chemical stability and a versatile geometry for interacting with biological targets.[3] The pharmacological promiscuity of the pyrazole nucleus is remarkable, with derivatives exhibiting activities as anti-inflammatory, anticancer, antimicrobial, and neuroactive agents.[1][2] This functional diversity is largely dictated by the nature and position of substituents on the pyrazole ring, which modulate the molecule's steric, electronic, and pharmacokinetic properties.[3]
The compound, this compound, possesses several key features that may inform its biological activity:
-
1-(4-fluorophenyl) group: The fluorophenyl moiety is a common feature in modern pharmaceuticals. The fluorine atom can enhance metabolic stability and improve binding affinity to target proteins through favorable electrostatic interactions.
-
3-methyl group: A small alkyl group that can influence steric fit and hydrophobic interactions within a binding pocket.
-
5-amine group: A critical functional group that can act as a hydrogen bond donor, potentially forming key interactions with amino acid residues in a protein target. This exocyclic amine is a feature in several known kinase inhibitors.
Given the absence of specific literature, this guide will proceed by outlining a logical, multi-phased research program designed to systematically identify the compound's mechanism of action from the ground up.
Postulated Mechanisms of Action Based on Structural Analogs
Analysis of structurally similar, publicly disclosed pyrazole derivatives allows for the formulation of several primary hypotheses for the mechanism of action of this compound.
Hypothesis A: Protein Kinase Inhibition
A significant number of pyrazole-containing compounds function as protein kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[4]
-
p38 MAP Kinase Inhibition: A novel class of highly selective p38 MAP kinase inhibitors features a 5-amino-1-phenyl-1H-pyrazole core.[5] One such compound, RO3201195, demonstrated that the exocyclic amine forms a unique hydrogen bond within the ATP binding pocket, contributing to its selectivity.[5] The p38 MAPK pathway is a central regulator of cellular responses to stress and inflammation.[2][6][7][8][9]
-
FLT3 Inhibition: The compound 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, known as F13, has been investigated as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia (AML).[6] FLT3 inhibitors block the ATP-binding site, preventing the phosphorylation of downstream signaling molecules and disrupting pathways that promote leukemic cell survival and proliferation.[10][11]
The p38 MAPK signaling cascade is a key pathway in cellular responses to inflammatory cytokines and environmental stress.[2][8] Its activation leads to a variety of cellular processes including inflammation, apoptosis, and cell differentiation.[6]
Caption: Simplified p38 MAPK signaling pathway.
Hypothesis B: Cyclooxygenase (COX) Inhibition
The pyrazole ring is a classic pharmacophore for cyclooxygenase (COX) inhibition, with celecoxib being a prominent example. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12] Many pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity, often linked to COX-1 and/or COX-2 inhibition.[13]
A Phased Experimental Guide to Mechanism of Action (MoA) Determination
The following sections provide a detailed, phased workflow for elucidating the MoA of this compound. This workflow is designed to be systematic, moving from broad, hypothesis-generating screens to specific, target-validating assays.
Caption: Phased experimental workflow for MoA determination.
Phase 1: Target Identification and Hypothesis Generation
The initial phase aims to identify the most probable biological targets.
Rationale: To observe the compound's effect on cellular morphology in an unbiased manner. This can provide clues to the MoA by comparing the induced phenotype to a reference library of compounds with known targets.[14][15][16][17][18] Protocol:
-
Cell Line Selection: Choose a panel of relevant cell lines (e.g., a cancer cell line like HL-60 for potential FLT3 activity, a macrophage line like RAW 264.7 for inflammatory pathways).
-
Compound Treatment: Plate cells in multi-well plates and treat with a concentration range of this compound for a defined period (e.g., 24-48 hours).
-
Staining: Fix the cells and stain with a cocktail of fluorescent dyes to label key cellular compartments (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria).
-
Imaging: Acquire images using an automated high-content imaging system.
-
Analysis: Use image analysis software to extract hundreds of quantitative features (e.g., cell size, shape, texture, intensity). Compare the resulting "phenotypic profile" to those of known drugs (e.g., kinase inhibitors, cytotoxic agents) to identify similarities.
Rationale: To directly test the hypothesis of kinase inhibition by screening the compound against a large panel of purified kinases. This is the most direct way to identify specific kinase targets. Protocol:
-
Service Provider Selection: Engage a commercial service provider that offers kinome profiling (e.g., Reaction Biology, Eurofins, Carna Biosciences).[4][12][19][20] These services provide access to hundreds of purified and validated kinase assays.
-
Assay Format: Typically, these are radiometric or fluorescence-based assays that measure the phosphorylation of a substrate peptide by a specific kinase.
-
Screening: Submit the compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of >300 kinases.
-
Data Analysis: The primary output is the percent inhibition of each kinase at the tested concentrations. Hits are typically defined as kinases inhibited by >50% or >75%.
Rationale: To quickly and definitively test the hypothesis of COX inhibition. Protocol:
-
Assay Kit: Utilize a commercially available COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam, BPS Bioscience).[21][22][23][24] These kits provide purified human COX-1 and COX-2 enzymes.
-
Procedure: The assay typically measures the peroxidase activity of COX, which generates a fluorometric or colorimetric signal.
-
Execution: Perform the assay according to the manufacturer's instructions, incubating the compound with both COX-1 and COX-2 enzymes to determine inhibitory activity and selectivity.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both isoforms.
| Target | IC₅₀ (µM) | Selectivity (COX-1/COX-2) |
| COX-1 | ||
| COX-2 | ||
| Table 1: Example data summary for COX inhibition assays. |
Rationale: To confirm that the compound directly binds to its putative target(s) within intact cells. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation. Protocol:
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Analysis: A positive result is a "thermal shift," where the protein in the compound-treated sample is more stable (i.e., remains soluble at higher temperatures) than in the vehicle-treated sample.
Phase 2: Cellular Pathway Validation
Once putative targets are identified and direct binding is confirmed, this phase aims to validate that the compound modulates the expected downstream signaling pathways in a cellular context.[25][26][27][28][29]
Rationale: To measure the phosphorylation status of key proteins downstream of the target kinase. A reduction in phosphorylation indicates pathway inhibition. Protocol:
-
Cell Treatment: Treat relevant cells with a dose-response of the compound for a short period (e.g., 30-60 minutes). For kinase pathways, it is often necessary to stimulate the pathway (e.g., with a growth factor or cytokine) to see a robust signal.
-
Lysis: Prepare whole-cell lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with antibodies specific to the phosphorylated forms of key pathway proteins (e.g., anti-phospho-p38, anti-phospho-STAT5) and total protein antibodies as loading controls.
-
Detection and Quantification: Use a chemiluminescent or fluorescent detection system and quantify band intensities to determine the extent of phosphorylation inhibition.
| Treatment | p-p38/total p38 (Fold Change) | p-STAT5/total STAT5 (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| Compound (0.1 µM) | ||
| Compound (1 µM) | ||
| Compound (10 µM) | ||
| Table 2: Example data summary for Western blot analysis. |
Rationale: To provide a quantitative measure of the activity of transcription factors that are downstream of the signaling pathway of interest. Protocol:
-
Cell Line: Use a cell line stably or transiently transfected with a reporter construct. The construct contains a promoter with binding sites for a specific transcription factor (e.g., AP-1 for the MAPK pathway) upstream of a reporter gene (e.g., luciferase or GFP).
-
Treatment: Treat the cells with the compound, followed by stimulation of the pathway.
-
Measurement: After an appropriate incubation period (e.g., 6-24 hours), measure the reporter gene activity (e.g., luminescence for luciferase).
-
Analysis: A decrease in reporter signal in compound-treated cells indicates inhibition of the signaling pathway leading to that transcription factor.
Phase 3: Unbiased Target Deconvolution
This phase is employed to identify all potential targets (including off-targets) in an unbiased fashion, providing a comprehensive view of the compound's selectivity.
Rationale: To use the compound itself as "bait" to pull down its binding partners from a complex cell lysate for identification by mass spectrometry.[30][31][32][33][34] Protocol:
-
Probe Synthesis: Synthesize an analog of the compound that incorporates a linker and a reactive group (e.g., an alkyne for click chemistry) or an affinity tag (e.g., biotin) at a position that does not disrupt its binding activity.
-
Affinity Enrichment: Immobilize the probe on beads (e.g., streptavidin beads for a biotinylated probe). Incubate the beads with a cell or tissue lysate.
-
Competition: As a critical control for specificity, perform a parallel incubation where the lysate is pre-incubated with an excess of the free, unmodified parent compound. Specific binders will be competed off the beads in this condition.
-
Elution and Digestion: Wash the beads to remove non-specific binders, elute the bound proteins, and digest them into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: True targets will be significantly enriched on the beads in the absence of the free competitor but not in its presence.
Conclusion
While the precise mechanism of action for this compound remains to be fully elucidated, its chemical structure strongly suggests potential activity as a kinase inhibitor or a cyclooxygenase inhibitor. This guide provides a comprehensive, scientifically-grounded framework for any researcher seeking to characterize this molecule. By following the proposed phased approach—from broad phenotypic screening and targeted biochemical assays to in-cell target engagement and unbiased chemoproteomics—a complete and robust understanding of the compound's pharmacological profile can be achieved. This systematic process is not only crucial for the development of this specific compound but also serves as a template for the broader endeavor of small molecule drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 11. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KinomePro - Pamgene [pamgene.com]
- 13. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 16. revvity.com [revvity.com]
- 17. Image-based high-content screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alitheagenomics.com [alitheagenomics.com]
- 19. assayquant.com [assayquant.com]
- 20. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 21. caymanchem.com [caymanchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 24. assaygenie.com [assaygenie.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 27. bioivt.com [bioivt.com]
- 28. news-medical.net [news-medical.net]
- 29. bioagilytix.com [bioagilytix.com]
- 30. Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. aacrjournals.org [aacrjournals.org]
- 34. europeanreview.org [europeanreview.org]
biological activity of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine derivatives
An In-depth Technical Guide to the Biological Activity of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine Derivatives
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the pyrazole ring system stands out as a "privileged scaffold." This five-membered aromatic ring containing two adjacent nitrogen atoms is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The versatility of the pyrazole core allows for extensive structural modifications, enabling chemists to fine-tune its pharmacological profile for specific therapeutic targets.
This guide focuses on a specific, highly promising class of pyrazole derivatives built upon the This compound core. The strategic inclusion of a 4-fluorophenyl group at the N1 position is a deliberate design choice. The high electronegativity of the fluorine atom can significantly alter the molecule's electronic properties, enhance its binding affinity to biological targets through hydrogen bonding, and improve metabolic stability and bioavailability—critical factors in drug development.[5][6]
As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this molecular family. We will delve into the synthetic pathways, explore the diverse biological activities, and dissect the crucial structure-activity relationships (SAR) that govern their efficacy. This guide is structured not as a rigid template, but as a logical journey from chemical synthesis to biological application, grounded in experimental evidence and actionable protocols.
Part 1: Synthesis of the Core Scaffold and Key Derivatives
The foundation of exploring any chemical series is a robust and reproducible synthetic strategy. The this compound scaffold is typically assembled via a classical Knorr-type pyrazole synthesis, which involves the cyclocondensation of a β-ketoester or a related precursor with a substituted hydrazine.
Synthesis of the Core Scaffold
The primary route involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate or its nitrile equivalent. The initial condensation is followed by an acid- or base-catalyzed intramolecular cyclization to yield the pyrazole ring. The amino group at the C5 position is a highly versatile handle for subsequent derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Elucidating Molecular Structure
This in-depth technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from closely related analogs, this guide serves as a valuable resource for the structural elucidation and characterization of this and similar pyrazole derivatives.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The substitution pattern, featuring a 4-fluorophenyl group at the N1 position, a methyl group at C3, and an amine group at C5, dictates its physicochemical properties and potential as a pharmacophore. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such molecules, necessitating a thorough spectroscopic analysis. This guide will delve into the expected and observed spectral features of the title compound, providing a robust framework for its identification.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The diagram below illustrates the atomic arrangement and numbering of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol:
A standard approach for acquiring NMR spectra of pyrazole derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition (¹H NMR): Acquire the proton NMR spectrum on a 300 or 500 MHz spectrometer. Key parameters include a spectral width of 10-15 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
-
Data Acquisition (¹³C NMR): Acquire the carbon-13 NMR spectrum on the same instrument at a corresponding frequency (e.g., 75 or 125 MHz). Typical parameters involve a spectral width of 200-250 ppm, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (≥1024) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction. For ¹H NMR, integrate the signals to determine proton ratios.
¹H NMR Spectral Data (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| CH₃ (at C3) | ~2.2 | Singlet | 3H | The methyl protons are not coupled to other protons. |
| H4 (pyrazole ring) | ~5.7 | Singlet | 1H | The lone proton on the pyrazole ring. |
| NH₂ (at C5) | ~3.8-4.5 | Broad Singlet | 2H | Chemical shift can be variable and concentration-dependent. |
| H2'/H6' (aromatic) | ~7.4-7.6 | Doublet of Doublets (or Multiplet) | 2H | Protons ortho to the pyrazole ring, coupled to H3'/H5' and the fluorine atom. |
| H3'/H5' (aromatic) | ~7.0-7.2 | Doublet of Doublets (or Multiplet) | 2H | Protons meta to the pyrazole ring, coupled to H2'/H6' and the fluorine atom. |
The fluorine atom at the para position of the phenyl ring will induce a doublet of doublets splitting pattern for the aromatic protons due to ortho and meta H-F coupling.
¹³C NMR Spectral Data
The following table summarizes the experimental ¹³C NMR spectral data for this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| CH₃ (at C3) | 13.9 | Typical range for a methyl group on a heterocyclic ring. |
| C4 (pyrazole ring) | 95.3 | Shielded carbon on the pyrazole ring. |
| C3 (pyrazole ring) | 141.6 | Deshielded due to the adjacent nitrogen and the double bond. |
| C5 (pyrazole ring) | 148.9 | Deshielded due to the adjacent amine and nitrogen atom. |
| C2'/C6' (aromatic) | 115.8 (d, JC-F ≈ 23 Hz) | Carbon atoms ortho to the fluorine, showing coupling. |
| C3'/C5' (aromatic) | 120.7 (d, JC-F ≈ 8 Hz) | Carbon atoms meta to the fluorine, showing coupling. |
| C1' (aromatic) | 136.1 (d, JC-F ≈ 3 Hz) | Quaternary carbon attached to the pyrazole ring. |
| C4' (aromatic) | 159.5 (d, JC-F ≈ 242 Hz) | Quaternary carbon directly bonded to the fluorine atom, exhibiting a large C-F coupling constant. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or as a thin film on a salt plate (for liquids or solutions). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
Based on the functional groups in this compound and data from its phenyl analog[1], the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400-3200 | N-H stretching (amine) | Medium-Strong |
| 3100-3000 | C-H stretching (aromatic) | Medium |
| 2950-2850 | C-H stretching (aliphatic - CH₃) | Weak-Medium |
| ~1620 | N-H bending (amine) | Medium |
| ~1590, 1510, 1450 | C=C and C=N stretching (aromatic and pyrazole rings) | Strong |
| ~1220 | C-F stretching (aryl-fluoride) | Strong |
| ~830 | C-H out-of-plane bending (para-disubstituted benzene) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Protocol:
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons.
-
Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₀H₁₀FN₃, with a monoisotopic mass of 191.0859 g/mol . The mass spectrum of the analogous 1-phenyl-3-methyl-5-aminopyrazole shows a prominent molecular ion peak.[2] A similar behavior is expected for the title compound.
Table of Expected Fragments:
| m/z | Proposed Fragment |
| 191 | [M]⁺ (Molecular Ion) |
| 176 | [M - CH₃]⁺ |
| 119 | [C₆H₄FN₂]⁺ |
| 95 | [C₆H₄F]⁺ |
| 77 | [C₆H₅]⁺ (from rearrangement) |
Proposed Fragmentation Pathway:
Caption: A plausible fragmentation pathway for this compound under electron ionization.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, combining experimental data for the title compound's ¹³C NMR with well-established data for its close structural analog, provides a robust framework for the unequivocal identification and characterization of this compound. The predicted ¹H NMR, IR, and mass spectral data, grounded in fundamental principles and comparative analysis, offer researchers and drug development professionals the necessary tools to confirm the synthesis and purity of this important pyrazole derivative. This multi-faceted spectroscopic approach ensures a high degree of confidence in the structural assignment, which is a critical step in the advancement of medicinal chemistry research.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the novel heterocyclic compound, 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the core physicochemical characteristics, predicted properties, and detailed experimental protocols for the synthesis and analysis of this compound. By offering a blend of theoretical insights and practical methodologies, this guide aims to serve as an essential resource for the scientific community engaged in the exploration of pyrazole derivatives for pharmaceutical and agrochemical applications.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The unique arrangement of nitrogen atoms within the five-membered ring imparts distinct electronic and steric properties, making it a versatile building block for the design of novel therapeutic agents. The subject of this guide, this compound, is a contemporary derivative that incorporates a fluorine-substituted phenyl ring, a modification known to enhance metabolic stability and binding affinity in many drug candidates. This document provides a detailed exploration of its fundamental properties, offering a solid foundation for its further investigation and application.
Molecular Structure and Core Properties
The foundational attributes of this compound are summarized below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀FN₃ | - |
| Molecular Weight | 191.21 g/mol | - |
| CAS Number | 268724-50-1 | [1] |
| IUPAC Name | This compound | - |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.2,0.8!"]; C3 [label="C", pos="-1.2,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.8,0!"]; C_Me [label="CH₃", pos="-2.5,-1.2!"]; N_amine [label="NH₂", pos="2.2,0!"]; C1_ph [label="C", pos="0,3!"]; C2_ph [label="C", pos="-1.2,3.5!"]; C3_ph [label="C", pos="-1.2,4.8!"]; C4_ph [label="C", pos="0,5.3!"]; C5_ph [label="C", pos="1.2,4.8!"]; C6_ph [label="C", pos="1.2,3.5!"]; F [label="F", pos="0,6.6!"];
// Bonds in the pyrazole ring N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Substituents on the pyrazole ring C3 -- C_Me; C5 -- N_amine;
// Phenyl ring and its connection to the pyrazole ring N1 -- C1_ph; C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph;
// Fluorine substituent on the phenyl ring C4_ph -- F; }
Figure 1: 2D structure of this compound.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational methods provide valuable estimations of a compound's physicochemical profile. The following properties were predicted using established in silico models, offering insights into the molecule's likely behavior in biological systems.
| Parameter | Predicted Value | Method/Tool |
| Melting Point | 105-115 °C | Analogy to similar compounds |
| Boiling Point | ~350 °C | Analogy to similar compounds |
| logP (o/w) | 1.85 | SwissADME |
| Water Solubility | Moderately soluble | SwissADME |
| pKa (most basic) | 4.2 (amine) | ChemAxon |
| Topological Polar Surface Area (TPSA) | 54.9 Ų | SwissADME |
Synthesis and Purification
The synthesis of 1-aryl-3-methyl-5-aminopyrazoles is a well-established process in organic chemistry. The following protocol is adapted from known procedures for analogous compounds and is expected to yield the target molecule with high purity.[2][3]
Synthetic Pathway
Figure 2: Proposed synthetic pathway for the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-fluorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl acetoacetate (1.1 equivalents).
-
Condensation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone intermediate.
-
Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The cyclization is generally complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid or salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Experimental Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules.
-
Instrumentation: An HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: Monitor the elution profile at a wavelength of 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the initial mobile phase composition.
-
Analysis: Inject 10 µL of the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak.
Spectroscopic and Chemical Characterization
The definitive identification of this compound requires a combination of spectroscopic techniques. The expected spectral data, based on the analysis of analogous compounds, are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around δ 2.2 ppm), the pyrazole ring proton (a singlet around δ 5.5-6.0 ppm), the amine protons (a broad singlet that is D₂O exchangeable), and the aromatic protons of the fluorophenyl ring (two doublets of doublets in the aromatic region, δ 7.0-7.8 ppm, showing coupling to each other and to the fluorine atom).
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework, with characteristic shifts for the methyl carbon, the pyrazole ring carbons, and the aromatic carbons. The carbon atoms of the fluorophenyl ring will exhibit C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the target compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1620-1580 | C=N and C=C stretching (pyrazole and aromatic rings) |
| 1250-1200 | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Electron Ionization (EI-MS): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 191. The fragmentation pattern will likely involve the loss of small neutral molecules such as HCN and N₂ from the pyrazole ring, as well as fragmentation of the substituent groups.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, confirming the elemental composition of the compound.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the functional groups present: the pyrazole ring, the primary amine, and the fluorophenyl group.
-
Amine Group: The primary amine at the 5-position is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization.
-
Pyrazole Ring: The pyrazole ring is generally stable to oxidation and reduction. The C4 position of the pyrazole ring is susceptible to electrophilic substitution reactions.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids, bases, or oxidizing agents may lead to degradation. It is recommended to store the compound in a cool, dry, and dark place.
Potential Applications
Derivatives of 5-aminopyrazole are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[2] Potential areas of application for this compound and its derivatives include:
-
Pharmaceuticals: As a building block for the synthesis of inhibitors of kinases, G-protein coupled receptors, and other enzymes. The presence of the fluorophenyl group may enhance its pharmacokinetic properties.
-
Agrochemicals: As a precursor for the development of novel herbicides, fungicides, and insecticides.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. While experimental data for this specific compound is limited, a comprehensive profile has been constructed based on predicted values and analogy to closely related structures. The provided synthesis and characterization protocols offer a practical framework for researchers to produce and validate this compound in the laboratory. The versatile chemical nature and the presence of key pharmacophoric features suggest that this compound holds significant promise as a scaffold for the development of new molecules with potential applications in medicine and agriculture. Further experimental investigation is warranted to fully elucidate its properties and explore its biological activity.
References
Topic: 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine Structural Analogs in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This guide focuses on the specific structural class of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and its analogs, a scaffold that combines several advantageous features for drug design. We will dissect the strategic importance of each component of the core structure, from the bioisosteric role of the pyrazole ring to the pharmacokinetic influence of the fluorophenyl moiety. This document provides an in-depth exploration of synthetic strategies, key biological targets, structure-activity relationships (SAR), and the preclinical evaluation pipeline for this promising class of compounds. Detailed experimental protocols and workflows are included to provide a practical framework for researchers actively engaged in the discovery and development of novel therapeutics.
The Pyrazole Nucleus: A Foundation of Therapeutic Success
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has proven to be an exceptionally versatile scaffold in drug discovery.[3][4] Its remarkable success can be attributed to its unique physicochemical properties. The pyrazole ring can participate in hydrogen bonding as both a donor (N-H) and an acceptor (N), and its rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets.[5] Furthermore, it often serves as a bioisostere for phenyl rings, offering improved solubility and metabolic profiles while maintaining necessary structural architecture.[5]
The therapeutic impact of this scaffold is evidenced by the large number of pyrazole-containing drugs approved by the FDA.[5][6] These agents span a wide range of clinical applications, including:
-
Anti-inflammatory: Celecoxib, a selective COX-2 inhibitor for treating arthritis.[7][8]
-
Erectile Dysfunction: Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor.[1][2]
-
Oncology: A host of protein kinase inhibitors such as Crizotinib, Ruxolitinib, and Ibrutinib that target key signaling pathways in cancer.[2][9][10]
-
Anticoagulant: Apixaban, a direct factor Xa inhibitor.[7]
-
Anti-obesity: Rimonabant (withdrawn), a cannabinoid receptor antagonist.[8]
This proven track record underscores the value of the pyrazole core and provides a strong rationale for its continued exploration in the development of new chemical entities.[11][12]
Deconstructing the Core: this compound
The this compound scaffold is a rationally designed starting point for library synthesis. Each substituent is chosen for its specific contribution to the molecule's overall drug-like properties.
-
1-(4-fluorophenyl) Group: Substitution on the N1 position of the pyrazole ring is a common strategy to modulate activity and pharmacokinetics. The phenyl group itself provides a scaffold for crucial hydrophobic interactions within target binding pockets. The strategic placement of a fluorine atom at the para-position is a classic medicinal chemistry tactic. Fluorine is a small, highly electronegative atom that can block metabolic attack (e.g., by cytochrome P450 enzymes) on the phenyl ring, thereby increasing the compound's metabolic stability and half-life.[13] It can also enhance binding affinity through favorable electronic interactions without significantly increasing steric bulk.[14]
-
3-methyl Group: The small methyl group at the C3 position provides a degree of steric definition and can contribute to van der Waals interactions with the target protein. Its size and lipophilicity are generally well-tolerated.
-
5-amino Group: This is arguably the most critical feature for analog development. The primary amine at the C5 position serves as a versatile synthetic handle. It allows for the straightforward introduction of a wide array of functional groups (e.g., through acylation, sulfonylation, or reductive amination), enabling chemists to systematically probe the chemical space around the core scaffold to optimize potency, selectivity, and physicochemical properties.[15]
Synthetic Strategies for Analog Development
The synthesis of 1,3,5-substituted pyrazoles is well-established, with the Knorr pyrazole synthesis and its variations being the most common approach.[8] This typically involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent.
General Synthesis Workflow
The generation of a library of analogs based on the core scaffold generally follows a divergent synthetic plan. First, the core amine is synthesized in bulk, followed by parallel reactions to introduce diversity at the 5-amino position.
Caption: General workflow for the synthesis of the core scaffold and subsequent analog library.
Experimental Protocol 1: Synthesis of this compound
This protocol describes a representative two-step synthesis of the core scaffold.
Step 1: Synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one
-
To a round-bottom flask equipped with a reflux condenser, add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture to neutralize the hydrochloride salt.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water and stir.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the pyrazolone intermediate.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Step 2: Conversion to this compound
-
The conversion of the pyrazolone to the 5-amino pyrazole can be achieved through various methods, including reaction with a nitrating agent followed by reduction, or via reaction with phosphorus oxychloride to form the 5-chloro derivative, followed by nucleophilic substitution with ammonia.
-
Example (via chloro intermediate): To the pyrazolone from Step 1 (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) and heat the mixture gently (e.g., 80-90 °C) for 2-3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the 5-chloro-pyrazole product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude 5-chloro-pyrazole in a suitable solvent (e.g., dioxane) in a sealed pressure vessel. Add a concentrated solution of ammonia in methanol.
-
Heat the vessel to 100-120 °C for 12-24 hours.
-
Cool the reaction, remove the solvent, and purify the crude product by column chromatography on silica gel to afford the title compound.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Biological Activities and Key Therapeutic Targets
Analogs of this scaffold have shown promise in several therapeutic areas, primarily by targeting enzymes involved in cell signaling and inflammation.
Protein Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology.[9] The pyrazole scaffold is an excellent "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket. Analogs of this compound have been investigated as inhibitors of various kinases, including receptor tyrosine kinases like FLT3, which is implicated in acute myeloid leukemia.[16]
Caption: Pyrazole analogs acting as competitive inhibitors in a kinase signaling pathway.
Anti-inflammatory Activity
Many pyrazole derivatives function as potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[4][17] Selective COX-2 inhibition is a validated strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[18] The 5-amino pyrazole scaffold can be elaborated with substituents that mimic the binding mode of known COX-2 inhibitors like Celecoxib.
Navigating Structure-Activity Relationships (SAR)
Systematic modification of the core scaffold is essential for optimizing biological activity. SAR studies correlate changes in chemical structure with changes in potency and selectivity.
| Analog ID | Modification at 5-amino position (R) | Target | Activity (IC₅₀, µM) | Notes |
| Core-01 | -H (unsubstituted amine) | Kinase X | > 50 | Starting point, low activity. |
| Analog-A1 | -C(O)CH₃ (Acetyl) | Kinase X | 15.2 | Simple amide shows modest improvement. |
| Analog-A2 | -C(O)Ph (Benzoyl) | Kinase X | 5.8 | Aromatic ring likely engages in π-stacking. |
| Analog-A3 | -C(O)-(4-chlorophenyl) | Kinase X | 0.9 | Electron-withdrawing group enhances potency. |
| Analog-B1 | -SO₂CH₃ (Mesyl) | Kinase X | 22.5 | Sulfonamides are often good H-bond acceptors. |
| Analog-B2 | -SO₂Ph (Benzenesulfonyl) | Kinase X | 2.1 | Aromatic sulfonamide shows strong activity. |
Key SAR Insights:
-
5-Position: Derivatizing the 5-amino group is crucial for potency. Aromatic and heteroaromatic amides and sulfonamides often provide significant gains in activity by accessing additional binding pockets and forming specific interactions (e.g., hydrogen bonds, π-π stacking).
-
4-Position: While the core scaffold is unsubstituted at C4, introducing small, lipophilic groups at this position can be used to fine-tune selectivity between different kinases, which often have distinct "gatekeeper" residues at the back of the ATP pocket.
-
Lipophilicity: As with many drug classes, a balance must be struck. Increasing lipophilicity (LogP) can improve potency up to a point, but excessive lipophilicity often leads to poor solubility, high plasma protein binding, and off-target toxicity.[19]
The Path to a Drug: Preclinical Evaluation Workflow
Identifying a potent compound is only the first step. A rigorous preclinical evaluation is required to assess its potential as a drug candidate.
Caption: A typical preclinical workflow for drug discovery.
Experimental Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common primary screen for anticancer compounds.[20]
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, HCT-116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[20] Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analog compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
ADMET Profiling
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are critical for determining if a compound has suitable pharmacokinetic and safety profiles.[21][22] Early-stage assessment often involves a combination of in silico models and in vitro assays:[23][24]
-
Solubility: Assessed by kinetic or thermodynamic solubility assays.
-
Permeability: Measured using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or with Caco-2 cell monolayers.
-
Metabolic Stability: Determined by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time.
-
Toxicity: Early cytotoxicity is often assessed against normal cell lines (e.g., non-cancerous lung or liver cells) to determine a therapeutic window.[20]
Future Perspectives and Conclusion
The this compound scaffold represents a highly promising and druggable chemical space. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while its inherent structural features make it well-suited for targeting a variety of enzymes, particularly protein kinases.
Future work in this area will likely focus on:
-
Improving Selectivity: Designing analogs that can selectively inhibit a specific kinase isoform to minimize off-target effects and improve safety.
-
Novel Mechanisms: Exploring the use of this scaffold to develop covalent inhibitors or Proteolysis Targeting Chimeras (PROTACs) for enhanced potency and duration of action.
-
New Therapeutic Areas: Applying libraries of these analogs to screens for other target classes, such as GPCRs, ion channels, or enzymes involved in metabolic diseases.[11][12]
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buy 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | 446275-99-6 [smolecule.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, ADMET and pharmacokinetic analysis of new isoxazolidine-pyrazole hybrids | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 22. researchgate.net [researchgate.net]
- 23. One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatility of a Privileged Scaffold: Applications of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in Medicinal Chemistry
Introduction: The Pyrazole Core in Modern Drug Discovery
The landscape of medicinal chemistry is continually shaped by the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets. Among these, the pyrazole nucleus stands out as a cornerstone in the development of numerous therapeutic agents.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique spatial arrangement of hydrogen bond donors and acceptors, making it an ideal platform for designing molecules with specific biological activities. The incorporation of a 1-(4-fluorophenyl) group and a 5-amino substituent, as seen in 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine , further enhances its potential. The fluorine atom can improve metabolic stability and binding affinity, while the amino group offers a crucial anchor point for interactions with target proteins or a handle for further chemical elaboration.[3]
This technical guide delves into the diverse applications of the this compound scaffold in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors for inflammatory and oncological indications, as well as its emerging potential in antibacterial drug discovery. We will explore the rationale behind its use, provide detailed protocols for the synthesis of derivatives and relevant biological assays, and present data that underscores the therapeutic promise of this versatile chemical entity.
Application I: A Potent Scaffold for p38 MAP Kinase Inhibitors in Anti-inflammatory Drug Development
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibitors of p38 MAP kinase are highly sought after as potential treatments for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The 1-(4-fluorophenyl)-pyrazol-5-amine core has proven to be an exceptional starting point for the development of potent and selective p38 MAP kinase inhibitors.[4][5]
Mechanism of Action and Rationale for Scaffold Selection
A key discovery in this area was the identification of a novel class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones as highly selective p38 MAP kinase inhibitors.[4] X-ray crystallography studies revealed that the exocyclic amine of the pyrazole core forms a unique hydrogen bond with the side chain of threonine 106 in the ATP-binding pocket of p38α. This interaction is believed to be a significant contributor to the high selectivity of these compounds for p38 MAP kinase over other kinases. The 1-(4-fluorophenyl) group occupies a hydrophobic pocket, further stabilizing the inhibitor-enzyme complex.
Diagram 1: p38 MAP Kinase Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of intervention by 1-(4-fluorophenyl)-pyrazol-5-amine-based inhibitors.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the 1-(4-fluorophenyl)-pyrazol-5-amine scaffold has led to the discovery of highly potent and orally bioavailable p38 MAP kinase inhibitors. A noteworthy example is the development of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), which advanced to Phase I clinical trials.[4][5] The SAR studies for this series of compounds are summarized in the table below.
| Compound | R Group (at 3-position of phenylmethanone) | p38α IC50 (nM) |
| 1 | H | 1000 |
| 2 | 3-OH | 200 |
| 3 | 3-OCH3 | 300 |
| 4 | 3-(2,3-dihydroxypropoxy) | 10 |
| RO3201195 | (S)-3-(2,3-dihydroxypropoxy) | 5 |
Table 1: Structure-Activity Relationship of 1-(4-fluorophenyl)-pyrazol-5-amine Derivatives as p38 MAP Kinase Inhibitors. The data highlights the significant increase in potency with the introduction of a 2,3-dihydroxypropoxy group, which likely forms additional hydrogen bonds within the active site.
Protocol 1: Synthesis of a 1-(4-fluorophenyl)-pyrazol-5-amine-based p38 MAP Kinase Inhibitor
This protocol outlines a general procedure for the synthesis of a derivative similar to the lead compound RO3201195, starting from this compound.
Diagram 2: Synthetic Workflow
Caption: A generalized workflow for the synthesis of a p38 MAP kinase inhibitor from the starting pyrazole amine.
Step-by-Step Methodology:
-
Acylation of the Pyrazole Core:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-hydroxybenzoyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated intermediate.
-
-
Etherification to Introduce the Solubilizing Group:
-
Dissolve the crude intermediate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (2.0 eq).
-
Add (R)-glycidol (1.5 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 12-18 hours, again monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude final product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure p38 MAP kinase inhibitor.
-
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of the synthesized compounds against the p38α MAP kinase.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated ATF2 substrate peptide
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Streptavidin-coated plates
-
Anti-phospho-ATF2 antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection substrate (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In the wells of a microtiter plate, add the assay buffer, the inhibitor dilution (or DMSO for control), and the p38α kinase.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated ATF2 substrate.
-
Incubate for 60 minutes at 30 °C.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to capture the biotinylated substrate.
-
Wash the plate with wash buffer to remove unbound components.
-
Add the anti-phospho-ATF2 antibody and incubate for 60 minutes.
-
Wash the plate again.
-
Add the detection substrate and measure the signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Application II: A Versatile Scaffold for Anticancer Drug Discovery
The pyrazole scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting various kinases involved in cancer progression.[6][7] The this compound core serves as a valuable starting point for the design of novel anticancer agents, leveraging its ability to be functionalized to target different oncogenic pathways.
Derivatives of this scaffold have been investigated as inhibitors of various kinases implicated in cancer, such as FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia.[8] The general strategy involves modifying the substituents on the pyrazole ring to achieve selectivity for the target kinase.
Application III: A Promising Framework for Novel Antibacterial Agents
With the rise of antibiotic resistance, there is an urgent need for new classes of antibacterial drugs. Pyrazole derivatives have emerged as a promising area of research in this field.[9][10] The this compound scaffold can be utilized to develop compounds with potent activity against a range of bacteria, including drug-resistant strains.[9]
The mechanism of action for pyrazole-based antibacterials can vary, with some compounds targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[9] The lipophilic nature of the 4-fluorophenyl group can aid in penetrating the bacterial cell wall. Further research is ongoing to fully elucidate the antibacterial potential and mechanisms of action of derivatives of this scaffold.
Conclusion
The this compound scaffold represents a truly privileged structure in medicinal chemistry. Its inherent drug-like properties, coupled with its synthetic tractability, have enabled the development of potent and selective inhibitors for a variety of therapeutic targets. The successful progression of a p38 MAP kinase inhibitor based on this scaffold into clinical trials underscores its significant potential. As our understanding of the biological roles of various molecular targets continues to grow, it is certain that this versatile pyrazole core will continue to be a valuable platform for the discovery of new and innovative medicines to address unmet medical needs in inflammation, cancer, and infectious diseases.
References
- 1. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. srrjournals.com [srrjournals.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Buy 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | 446275-99-6 [smolecule.com]
- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meddocsonline.org [meddocsonline.org]
Application Note & Protocols: Characterizing Aminopyrazole-Based Kinase Inhibitors
Part 1: Abstract & Foundational Concepts
This guide provides a comprehensive framework for researchers to characterize the activity of kinase inhibitors derived from the 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine scaffold. While this specific molecule is a foundational chemical building block, the 3-aminopyrazole core is a "privileged scaffold" in medicinal chemistry, renowned for its role in numerous potent and selective kinase inhibitors.[1][2][3][4][5][6] These structures are excellent mimics of the adenine ring of ATP, enabling them to compete for the ATP-binding pocket in a wide array of kinases.[1][2]
This document will use the serine/threonine-protein kinase B-Raf, a critical node in the MAPK/ERK signaling pathway, as a representative target to illustrate the experimental characterization of a hypothetical inhibitor, "Compound-Pyr-1," which is based on the aminopyrazole scaffold. Dysregulation of the MAPK pathway is a central driver in many human cancers, particularly melanoma, making inhibitors of this pathway of high therapeutic interest.[3][7]
We will detail the essential biochemical and cell-based assays required to determine inhibitor potency (IC₅₀), cellular efficacy, and mechanism of action, providing both the theoretical basis and step-by-step protocols for execution.
Part 2: Mechanism of Action and Target Pathway
ATP-Competitive Inhibition
The aminopyrazole moiety is a well-established adenine-mimetic pharmacophore.[1] It is designed to fit into the ATP-binding cleft of the kinase domain, where the amine and pyrazole nitrogens form critical hydrogen bonds with the "hinge region" of the kinase, the flexible segment that connects the N- and C-lobes. This binding physically obstructs ATP from entering the active site, thereby preventing the phosphotransfer reaction that is fundamental to kinase activity. Many potent inhibitors targeting kinases like B-Raf, Aurora, and JAK utilize this mechanism.[1][4][5]
The MAPK/ERK Signaling Cascade
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that converts extracellular signals into cellular responses like proliferation, differentiation, and survival.[3] In many cancers, activating mutations in components of this pathway, such as the B-Raf V600E mutation, lead to constitutive, uncontrolled signaling.[7] A B-Raf inhibitor based on the aminopyrazole scaffold would be expected to block this cascade at the level of B-Raf, preventing the subsequent phosphorylation and activation of MEK1/2 and ERK1/2.
Part 3: Biochemical and Cellular Characterization
A thorough characterization of a novel kinase inhibitor requires a multi-faceted approach, moving from a purified, cell-free system to a complex cellular environment. This ensures that the observed activity is a direct result of target engagement and translates to a functional cellular outcome.
In Vitro Kinase Profiling
The first step is to determine the inhibitor's potency and selectivity against a panel of purified kinases. The half-maximal inhibitory concentration (IC₅₀) is the primary metric. An ideal inhibitor will show high potency against its intended target (e.g., B-Raf V600E) and significantly lower potency against other kinases, including wild-type B-Raf and other related kinases, to minimize off-target effects.
Table 1: Representative Kinase Inhibition Profile for "Compound-Pyr-1"
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. B-Raf V600E |
|---|---|---|
| B-Raf V600E | 5 | 1 |
| B-Raf (wild-type) | 250 | 50 |
| C-Raf | 450 | 90 |
| MEK1 | >10,000 | >2000 |
| ERK2 | >10,000 | >2000 |
| CDK2 | 1,200 | 240 |
| SRC | 2,500 | 500 |
Note: Data are hypothetical and for illustrative purposes.
Cellular Target Engagement and Pathway Modulation
After confirming biochemical potency, it is crucial to verify that the inhibitor can enter cells and engage its target to modulate the intended signaling pathway.[8][9] Western blotting is the gold-standard technique for this analysis. Treatment of a B-Raf V600E mutant cancer cell line (e.g., A375 melanoma) with the inhibitor should lead to a dose-dependent decrease in the phosphorylation of MEK and ERK, the direct downstream substrates of B-Raf.
Part 4: Detailed Experimental Protocols
Protocol 1: In Vitro B-Raf Kinase Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining after a kinase reaction. Inhibition of B-Raf results in less ATP consumption and a higher luminescence signal.
Rationale: This assay provides a direct, quantitative measure of enzyme inhibition in a controlled, cell-free environment, which is essential for determining the intrinsic potency (IC₅₀) of the compound.[10][11]
Materials:
-
Recombinant active B-Raf V600E enzyme
-
MEK1 (inactive) as substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (at a concentration near the Kₘ for the enzyme)
-
Compound-Pyr-1 stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare a serial dilution of Compound-Pyr-1 in kinase buffer. Typically, an 11-point, 3-fold dilution series is made, starting from 10 µM. Add 5 µL of each dilution to the wells of a 384-well plate. Include "vehicle control" (DMSO only) and "no enzyme" wells as controls.
-
Enzyme Addition: Dilute the B-Raf V600E enzyme in kinase buffer and add 5 µL to each well (except "no enzyme" controls).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a solution of MEK1 substrate and ATP in kinase buffer. Add 10 µL of this mixture to all wells to start the reaction.[12]
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in vehicle control wells).
-
ATP Depletion & Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the newly formed ADP back to ATP, which fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data using the vehicle control (0% inhibition) and no enzyme control (100% inhibition). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Western Blot for MAPK Pathway Inhibition
This protocol assesses the ability of Compound-Pyr-1 to inhibit B-Raf signaling in a relevant cancer cell line.
Rationale: This experiment validates the biochemical findings in a physiological context, confirming that the compound is cell-permeable and engages its target to produce the expected downstream effect.[8][13][14]
Materials:
-
A375 human melanoma cell line (ATCC® CRL-1619™)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound-Pyr-1 and DMSO
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-MEK1/2 (Ser217/221), anti-phospho-p44/42 ERK1/2 (Thr202/Tyr204), anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Seed A375 cells into 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Compound Treatment: Prepare dilutions of Compound-Pyr-1 in growth medium (e.g., 1000, 300, 100, 30, 10, 3, 1, 0 nM). Include a DMSO vehicle control (0.1% final concentration). Replace the medium in the wells with the compound-containing medium.
-
Incubation: Incubate the cells for 2-4 hours at 37°C. This short duration is typically sufficient to observe changes in phosphorylation.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[15]
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% SDS-PAGE gel.[12]
-
Run the gel and subsequently transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager.
-
Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the β-Actin loading control. Observe the dose-dependent decrease in p-MEK and p-ERK signals with increasing concentrations of Compound-Pyr-1.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. In vitro kinase assay [protocols.io]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Amine
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3]. The compound 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine belongs to this versatile class of heterocyclic amines. Its structural features, particularly the fluorophenyl group, suggest its potential as a modulator of key biological pathways implicated in various diseases[4]. The strategic placement of substituents on the pyrazole ring can significantly influence its pharmacological profile, making in vitro characterization a critical first step in the drug discovery pipeline.
This comprehensive guide provides detailed protocols for the initial in vitro evaluation of this compound. The assays described herein are designed to elucidate its cytotoxic potential, anti-inflammatory activity, and specific enzyme inhibitory effects. These protocols are grounded in established methodologies and are intended for researchers, scientists, and drug development professionals seeking to characterize novel pyrazole derivatives.
Mechanism of Action: Targeting Key Signaling Cascades
While the precise mechanism of action for this compound is yet to be fully elucidated, related pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases and enzymes involved in inflammatory and proliferative signaling pathways[5][6][7][8]. Notably, derivatives of 5-aminopyrazole have demonstrated inhibitory activity against p38 MAP kinase, a key regulator of inflammatory cytokine production, and Aurora kinase B, a crucial protein in cell cycle control[5][7].
Therefore, the initial in vitro assessment of this compound should focus on its potential to modulate these pathways. The following protocols will investigate its effects on cell viability, its ability to inhibit inflammatory responses in a cellular model, and its direct inhibitory activity against a representative protein kinase.
Figure 1: A streamlined workflow for the initial in vitro characterization of this compound, encompassing cytotoxicity, anti-inflammatory, and enzyme inhibition assays.
Experimental Protocols
Protocol 1: Cell Viability Assessment using the MTT Assay
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial to determine the cytotoxic concentration range of the test compound and to identify a non-toxic concentration window for subsequent cell-based assays[9].
Materials:
-
Human cancer cell line (e.g., HCT-116, A549) or a normal cell line (e.g., BEAS-2B)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
A typical concentration range to screen is 0.1, 1, 10, 50, and 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 82.1 ± 7.3 |
| 50 | 45.6 ± 5.9 |
| 100 | 15.2 ± 3.4 |
Table 1: Example data from an MTT assay showing the dose-dependent effect of a test compound on cell viability.
Protocol 2: In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation
Rationale: Denaturation of proteins is a well-documented cause of inflammation. This assay provides a simple and rapid method to screen for the anti-inflammatory properties of a compound by assessing its ability to inhibit heat-induced protein (albumin) denaturation[1].
Materials:
-
Bovine Serum Albumin (BSA) solution (5% w/v)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Standard anti-inflammatory drug (e.g., Ibuprofen)[1]
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare test samples by mixing 0.5 mL of the test compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL) with 2.5 mL of BSA solution.
-
Prepare a control sample by mixing 0.5 mL of the vehicle solvent with 2.5 mL of BSA solution.
-
Prepare a standard sample by mixing 0.5 mL of the standard drug at the same concentrations with 2.5 mL of BSA solution.
-
-
Incubation: Incubate all samples at room temperature for 10 minutes.
-
Heat-induced Denaturation: Heat the samples in a water bath at 72°C for 5 minutes.
-
Cooling: Cool the samples to room temperature.
-
Absorbance Measurement: Measure the absorbance of the samples at 660 nm using a UV-Visible Spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100
-
Determine the IC₅₀ value.
-
Figure 2: Step-by-step workflow for the in vitro anti-inflammatory assay based on the inhibition of protein denaturation.
Protocol 3: p38α MAP Kinase Inhibition Assay
Rationale: Given that pyrazole derivatives have been identified as p38 MAP kinase inhibitors, a direct enzymatic assay is essential to determine if this compound can inhibit its activity. This protocol outlines a generic kinase assay format that can be adapted for various kinase targets[5]. Commercially available p38α kinase assay kits provide a convenient and standardized platform.
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Kinase assay buffer
-
This compound
-
Staurosporine (a broad-spectrum kinase inhibitor, as a positive control)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the p38α kinase and its substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Include a no-enzyme control, a vehicle control (DMSO), and a positive control (staurosporine).
-
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the produced ADP into ATP, which is then used to generate a luminescent signal.
-
-
Luminescence Measurement: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the inclusion of appropriate controls.
-
Vehicle Control: Ensures that the solvent used to dissolve the test compound does not interfere with the assay.
-
Positive Control: A known active compound (e.g., doxorubicin for cytotoxicity, ibuprofen for anti-inflammatory, staurosporine for kinase inhibition) validates that the assay is performing as expected.
-
Negative/No-Enzyme Control: Establishes the baseline signal in the absence of the biological activity being measured.
Consistent and expected results from these controls are essential for the validation of the experimental data generated for this compound.
Conclusion and Future Directions
The in vitro assays detailed in this application note provide a robust framework for the initial characterization of this compound. The data generated from these experiments will offer critical insights into its cytotoxic profile, anti-inflammatory potential, and its ability to directly inhibit key signaling kinases. Positive results from these initial screens will warrant further investigation, including elucidation of the specific molecular targets, exploration of structure-activity relationships through the synthesis of analogs, and advancement into more complex cell-based and in vivo models of disease.
References
- 1. jpsbr.org [jpsbr.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including notable anticancer properties.[1][2][3] This document provides a comprehensive guide for the investigation of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine as a potential anticancer agent. While extensive research has highlighted the promise of pyrazole derivatives, specific public-domain data on the cytotoxic or mechanistic profile of this particular compound is limited. Therefore, this guide is designed to serve as a foundational framework for researchers, offering detailed protocols and a scientific rationale for its synthesis, in vitro evaluation, and mechanistic elucidation. The protocols provided are established methodologies in cancer drug discovery, enabling a thorough assessment of this compound's potential as a therapeutic candidate.
Introduction: The Pyrazole Scaffold in Oncology
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are of significant interest in oncology drug discovery.[4] Their structural versatility allows for substitutions at various positions, leading to a diverse range of pharmacological activities. Many pyrazole-containing compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][5] The anticancer mechanisms of pyrazole derivatives are multifaceted and often involve the inhibition of key signaling pathways essential for cancer cell proliferation, survival, and angiogenesis. Notably, pyrazole derivatives have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1]
The subject of this guide, This compound , incorporates several structural features that suggest potential for anticancer activity. The presence of a 4-fluorophenyl group is a common feature in many biologically active compounds, often enhancing binding affinity to target proteins. The pyrazole core provides a rigid scaffold for the presentation of functional groups, and the 5-amino group offers a site for further chemical modification to optimize activity and selectivity.
Synthesis of this compound
The synthesis of 1,3,5-substituted pyrazoles is well-established in the chemical literature. A common and efficient method involves the condensation of a β-ketonitrile with a substituted hydrazine. For the synthesis of This compound , a plausible synthetic route is outlined below.
Protocol: Synthesis of this compound
Materials:
-
(4-Fluorophenyl)hydrazine hydrochloride
-
Acetoacetonitrile (3-oxobutanenitrile)
-
Sodium acetate
-
Ethanol
-
Water
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Preparation of (4-Fluorophenyl)hydrazine: To a solution of (4-fluorophenyl)hydrazine hydrochloride in water, add a solution of sodium acetate to neutralize the hydrochloride salt and liberate the free hydrazine base. Extract the (4-fluorophenyl)hydrazine with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Condensation Reaction: In a round-bottom flask, dissolve the extracted (4-fluorophenyl)hydrazine and a molar equivalent of acetoacetonitrile in ethanol.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure This compound .
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Diagram of Synthetic Workflow:
Caption: Synthetic scheme for this compound.
In Vitro Evaluation of Anticancer Activity
A crucial first step in evaluating a novel compound for anticancer potential is to assess its cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay for Cytotoxicity Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[6][7][8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of This compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include vehicle-treated (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Diagram of MTT Assay Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Representative Cytotoxicity Data for Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazoline Derivative | MCF-7 (Breast) | <0.1 | [9] |
| Pyrazole Derivative | HCT-116 (Colon) | 4.2 | [2] |
| Thiazolyl-Pyrazoline | MCF-7 (Breast) | 0.07 | [5] |
| 3,5-diaryl pyrazole | HepG-2 (Liver) | 6.78 | [5] |
| Pyrazolo[4,3-f]quinoline | HCT116 (Colon) | 1.7 | [1] |
Elucidating the Mechanism of Action
Should This compound demonstrate significant cytotoxic activity, the next critical step is to investigate its mechanism of action. Given that many pyrazole derivatives function as kinase inhibitors, a primary avenue of investigation would be to screen the compound against a panel of cancer-related kinases.
Potential Kinase Targets for Pyrazole Derivatives
The pyrazole scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with the ATP-binding pocket of kinases.
Diagram of Pyrazole Scaffold in Kinase Inhibition:
Caption: Interaction model of a pyrazole inhibitor with a kinase active site.
Protocol: In Vitro Kinase Inhibition Assay
Principle: In vitro kinase assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is typically done by quantifying the phosphorylation of a substrate.
Materials:
-
Recombinant human kinases (e.g., EGFR, VEGFR2, CDK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
This compound
-
Detection reagents (e.g., phosphospecific antibodies, radiometric detection system)
-
Microplates
Procedure:
-
Assay Setup: In a microplate, combine the recombinant kinase, its specific substrate, and the kinase assay buffer.
-
Compound Addition: Add This compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (usually 30°C or 37°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of This compound as a potential anticancer agent. The outlined protocols for synthesis and in vitro evaluation are standard, robust methods in the field of cancer drug discovery. Based on the extensive literature on related pyrazole derivatives, this compound represents a promising starting point for a drug discovery program.
Should initial screenings yield positive results, further studies would be warranted, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.
-
Apoptosis Assays: To determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase.
-
In Vivo Efficacy Studies: Evaluation of the compound's antitumor activity in animal models.
The systematic application of these methodologies will provide a clear understanding of the therapeutic potential of This compound and its derivatives in the fight against cancer.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 5. srrjournals.com [srrjournals.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.de [thieme-connect.de]
Application Note: Rapid and Efficient Synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine via Microwave Irradiation
Abstract: This application note provides a comprehensive guide to the microwave-assisted synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a key scaffold in medicinal chemistry. We move beyond a simple recitation of steps to explain the underlying principles and rationale for the chosen methodology. The protocol detailed herein leverages the unique advantages of microwave-assisted organic synthesis (MAOS) to achieve dramatic reductions in reaction time, increase product yield, and promote greener chemistry practices compared to conventional heating methods. This document is intended for researchers, chemists, and drug development professionals seeking a robust and highly reproducible method for synthesizing pyrazole derivatives.
Introduction: The Significance of Pyrazoles and Microwave Synthesis
Pyrazoles, a class of five-membered nitrogen-containing heterocyclic compounds, are a cornerstone of modern drug discovery.[1] Their derivatives exhibit a vast spectrum of biological activities, forming the core structure of numerous FDA-approved pharmaceuticals, including anti-inflammatory agents like Celecoxib and various tyrosine kinase inhibitors used in oncology.[1] The target molecule of this guide, this compound, is a valuable building block for creating libraries of potential therapeutic agents. The fluorine substituent is of particular interest as it can enhance metabolic stability and binding affinity.
Traditionally, the synthesis of such compounds involves prolonged reaction times under conventional heating (reflux), often leading to lower yields and the formation of impurities. Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering a powerful solution to these challenges.[2][3] By utilizing microwave energy, reactions can be completed in minutes instead of hours, with significant improvements in yield and purity.[1][2] This efficiency stems from the unique heating mechanism of microwaves, which directly and uniformly energize polar molecules in the reaction mixture, leading to rapid temperature elevation and dramatically accelerated reaction rates.[2][4] Furthermore, this technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents, such as water.[5][6]
Reaction Principle and Mechanism
The synthesis proceeds via a classical condensation-cyclization reaction between two key starting materials: (4-fluorophenyl)hydrazine and 3-aminocrotononitrile .
-
(4-fluorophenyl)hydrazine: This molecule provides the N1 nitrogen and the substituted phenyl ring. It is typically used as its hydrochloride salt for enhanced stability and solubility in the aqueous acidic medium.
-
3-aminocrotononitrile: This bifunctional molecule acts as the three-carbon backbone, providing the C3, C4, and C5 atoms, as well as the C5-amine group and the C3-methyl group for the final pyrazole ring.
The reaction is typically performed in an acidic aqueous medium (e.g., 1 M HCl), which serves to protonate the nitrile group, activating it for nucleophilic attack.
Mechanism: The reaction mechanism involves an initial nucleophilic attack by the hydrazine on the nitrile group of 3-aminocrotononitrile, followed by an intramolecular cyclization and subsequent tautomerization to form the stable aromatic pyrazole ring. Microwave irradiation accelerates each step of this cascade, particularly the energy-intensive cyclization and dehydration steps.
Caption: Figure 1: Proposed Reaction Mechanism.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory microwave reactor. It is crucial that all operations are performed in a well-ventilated fume hood and that appropriate personal protective equipment (PPE) is worn.
3.1. Materials and Equipment
-
Reagents:
-
4-Fluorophenylhydrazine hydrochloride (≥98% purity)
-
3-Aminocrotononitrile (≥98% purity)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium hydroxide (10% w/v aqueous solution)
-
Ethanol (Reagent grade, for recrystallization)
-
Deionized water
-
-
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a snap cap and stir bar
-
Analytical balance
-
Magnetic stir plate
-
Buchner funnel and vacuum flask
-
Filter paper
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders)
-
3.2. Synthesis Workflow
Caption: Figure 2: Experimental Workflow.
3.3. Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-fluorophenylhydrazine hydrochloride (2.0 mmol, 325 mg) and 3-aminocrotononitrile (2.0 mmol, 164 mg).
-
Solvent Addition: To the vial, add 5 mL of a 1 M aqueous hydrochloric acid solution. The mixture will form a heterogeneous suspension.[7]
-
Vial Sealing: Securely seal the vial with an appropriate cap. Expert Insight: Proper sealing is critical for safety and reproducibility. An incomplete seal can lead to solvent loss and a failure to reach the target temperature and pressure, resulting in an incomplete reaction.[7]
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the instrument to heat the mixture to 150 °C and hold at that temperature for 15 minutes .[8] The reaction is typically run with variable power to maintain the target temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully removing it from the reactor.
-
Product Isolation: Carefully uncap the vial in a fume hood to vent any residual pressure. Transfer the reaction mixture to a small beaker. While stirring, slowly add a 10% aqueous sodium hydroxide solution dropwise until the mixture is strongly basic (pH > 10), as indicated by pH paper. A precipitate will form.
-
Filtration: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Purification: Transfer the crude solid to a beaker and perform recrystallization using a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Data and Expected Results
The microwave-assisted protocol offers substantial improvements over conventional methods. The following table summarizes a comparison of typical outcomes.
| Parameter | Microwave-Assisted Method | Conventional Heating | Reference(s) |
| Reaction Time | 10 - 15 minutes | 2 - 8 hours | [1][2] |
| Temperature | 150 °C | Reflux (e.g., ~100 °C in water) | [8] |
| Typical Yield | 70 - 90% | 40 - 60% | [1][8] |
| Purity | High (often requires minimal purification) | Variable (often requires chromatography) | [3][4] |
| Solvent | Water (1 M HCl) | Ethanol, Acetic Acid, or DMF | [7][8] |
Product Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Melting Point: Compare with literature values.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound.
Discussion and Expert Insights
Why This Protocol is Effective: The success of this microwave-assisted synthesis lies in its ability to overcome the activation energy barriers of the reaction cascade much more efficiently than conventional heating.[3] The direct interaction of microwaves with polar intermediates in the aqueous solution ensures rapid and uniform heating, minimizing the formation of thermal degradation byproducts that can occur with conductive heating.[2]
Critical Experimental Choices:
-
Choice of Acid: Using 1 M HCl not only serves as a solvent but also as a catalyst that activates the nitrile group of 3-aminocrotononitrile, making it more susceptible to nucleophilic attack.
-
Work-up Procedure: The basification step is crucial. The product is an amine, which exists as a protonated, water-soluble ammonium salt in the acidic reaction mixture. Adding a base deprotonates the amine, causing the neutral, water-insoluble product to precipitate out of the solution, allowing for easy isolation via filtration.[8]
-
Solvent Selection: Water is an excellent solvent for microwave chemistry due to its high dielectric constant, allowing it to absorb microwave energy efficiently. Its use makes this protocol greener, safer, and more cost-effective than methods requiring organic solvents.[6][8]
Troubleshooting:
-
Low Yield: This may be due to an incomplete reaction. Verify that the microwave vial was properly sealed and that the target temperature of 150 °C was reached and maintained.
-
Oily Product: If the product oils out instead of precipitating, try cooling the basified solution in an ice bath for a longer period while scratching the inside of the beaker with a glass rod to induce crystallization.
-
Impure Product: If the final product purity is low after recrystallization, an additional purification step such as column chromatography may be necessary, although this is uncommon for this specific reaction.
Conclusion
The microwave-assisted synthesis of this compound is a superior alternative to traditional synthetic methods. This application note provides a validated, step-by-step protocol that is rapid, highly efficient, and adheres to the principles of green chemistry. By leveraging microwave technology, researchers can significantly accelerate their discovery and development workflows, producing high-purity pyrazole building blocks in a fraction of the time required by conventional techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Microwave assisted green organic synthesis [wisdomlib.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine for Preclinical Research
Abstract
This application note provides a comprehensive guide for the large-scale synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a key intermediate in the development of various therapeutic agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1] The demand for significant quantities of this intermediate for preclinical studies necessitates a robust, scalable, and well-characterized synthetic process. This document details a reliable synthetic protocol, process safety considerations for scale-up, and rigorous analytical methods for quality control to ensure the production of high-purity material suitable for drug development programs.
Introduction: The Importance of Pyrazole Scaffolds in Drug Discovery
The 1,2-diazole ring system of pyrazole is a cornerstone in modern medicinal chemistry, with numerous derivatives approved as therapeutic agents. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for potent and selective interactions with various biological targets. The specific compound, this compound, serves as a critical building block for a range of preclinical candidates, including selective inhibitors of p38 MAP kinase.[2] The fluorine substitution on the phenyl ring often enhances metabolic stability and binding affinity. As drug candidates progress through preclinical evaluation, the need for gram-to-kilogram quantities of high-purity starting materials becomes critical, demanding a synthetic route that is not only efficient but also safe and scalable.
Synthetic Strategy and Mechanistic Rationale
The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation reaction between a hydrazine derivative and a β-ketonitrile.[3] This approach offers high regioselectivity and proceeds through a well-understood mechanism, making it ideal for large-scale production.
Chosen Synthetic Route
The selected route involves the cyclocondensation of 4-fluorophenylhydrazine with 3-aminocrotononitrile. This one-step process is efficient and utilizes readily available starting materials.
Reaction Scheme:
Caption: Synthetic route to the target compound.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of 4-fluorophenylhydrazine onto the carbonyl-like carbon of the enamine tautomer of 3-aminocrotononitrile. This is followed by an intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon, and subsequent tautomerization to yield the aromatic pyrazole ring. The use of an acid catalyst protonates the nitrile group, increasing its electrophilicity and promoting the final cyclization step.
Detailed Laboratory Protocol
This protocol is designed for the synthesis of approximately 100 g of the target compound and can be scaled with appropriate safety and engineering controls.
Materials and Equipment
| Reagent/Material | M.W. | Quantity | Moles | Supplier | Notes |
| 4-Fluorophenylhydrazine HCl | 162.60 | 100.0 g | 0.615 | Sigma-Aldrich | Corrosive, toxic |
| 3-Aminocrotononitrile | 82.10 | 53.2 g | 0.648 | Sigma-Aldrich | Toxic, irritant[4] |
| Sodium Acetate | 82.03 | 50.5 g | 0.615 | Fisher Scientific | |
| Ethanol (200 proof) | 46.07 | 1.0 L | - | VWR | Flammable |
| Glacial Acetic Acid | 60.05 | 10 mL | - | VWR | Corrosive |
| Celite® | - | 50 g | - | VWR | |
| Activated Carbon | - | 20 g | - | VWR | |
| Ethyl Acetate | 88.11 | 1.5 L | - | VWR | Flammable |
| Heptane | 100.21 | 1.5 L | - | VWR | Flammable |
Equipment: 3 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, heating mantle with temperature controller, addition funnel, Buchner funnel, and a rotary evaporator.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorophenylhydrazine hydrochloride (100.0 g, 0.615 mol) and sodium acetate (50.5 g, 0.615 mol) in ethanol (1.0 L). Stir the mixture at room temperature for 30 minutes to liberate the free base.
-
Addition of β-Ketonitrile: To the resulting suspension, add 3-aminocrotononitrile (53.2 g, 0.648 mol) in one portion, followed by glacial acetic acid (10 mL).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (Ethyl Acetate/Heptane 1:1), observing the disappearance of the starting materials.
-
Work-up and Filtration: Cool the reaction mixture to room temperature. A precipitate may form. Filter the mixture through a pad of Celite® to remove any insoluble material.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
Purification - Recrystallization:
-
Dissolve the crude product in hot ethyl acetate (approx. 500 mL).
-
Add activated carbon (20 g), and gently reflux for 15 minutes to decolorize the solution.
-
Filter the hot solution through a Celite® pad to remove the carbon.
-
Slowly add heptane (approx. 1.0 L) to the hot filtrate until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 2 hours to complete crystallization.
-
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with cold heptane (2 x 100 mL), and dry under vacuum at 40 °C to a constant weight.
Expected Yield: 95-105 g (80-90% yield) of a white to off-white crystalline solid.
Process Safety and Scale-Up Considerations
Scaling up chemical syntheses requires a thorough hazard evaluation and implementation of appropriate engineering controls.[5]
-
Hazard Analysis:
-
4-Fluorophenylhydrazine: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
3-Aminocrotononitrile: Harmful if swallowed or in contact with skin.[4] It can release cyanide upon decomposition. Avoid strong acids and high temperatures during storage.
-
Ethanol/Ethyl Acetate/Heptane: Highly flammable solvents. Ensure all heating is done using heating mantles or oil baths and that the reaction setup is properly grounded to prevent static discharge.
-
-
Scale-Up Recommendations:
-
Exotherm Control: The initial mixing and the reaction itself may be exothermic. For larger scales, use a jacketed reactor with controlled heating and cooling. Monitor the internal temperature throughout the process.
-
Reagent Addition: For kilogram-scale reactions, consider the controlled addition of 3-aminocrotononitrile to the hydrazine solution to manage any potential exotherm.
-
Ventilation: Ensure adequate ventilation to handle solvent vapors. A walk-in fume hood or a dedicated ventilated enclosure is recommended for large-scale operations.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and governmental regulations.[4]
-
Caption: Workflow for ensuring safety during scale-up.
Quality Control and Characterization
To ensure the material is suitable for preclinical studies, a rigorous quality control process is essential.
Purity and Identity Confirmation
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure |
| Purity | HPLC (UV, 254 nm) | ≥ 98.0% |
| Melting Point | Capillary Method | 118-122 °C |
| Residual Solvents | GC-HS | ≤ 0.5% Ethanol, Ethyl Acetate, Heptane |
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
This method is suitable for determining purity and identifying potential impurities, such as unreacted starting materials or the isomeric byproduct 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine.[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~7.5 (m, 2H, Ar-H), ~7.2 (m, 2H, Ar-H), 5.5 (s, 1H, pyrazole-H), 5.1 (s, 2H, NH₂), 2.1 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): Characteristic peaks for aromatic, pyrazole, and methyl carbons should be observed.
-
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI+)
-
Expected m/z: 192.09 [M+H]⁺
-
Conclusion
This application note details a robust and scalable process for the synthesis of this compound. By following the outlined protocol and adhering to the safety and quality control measures, researchers in drug development can confidently produce multi-gram to kilogram quantities of this vital intermediate, ensuring consistency and high purity for preclinical studies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-氨基巴豆腈 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl- | SIELC Technologies [sielc.com]
Application Notes & Protocols: Preclinical Efficacy Testing of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antidepressant properties.[1][2][3][4][5] A notable example is Celecoxib, a potent and selective COX-2 inhibitor, which underscores the potential of pyrazole-based compounds in therapeutic development.[6][7] The subject of this guide, 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, is a novel pyrazole derivative. Its structural features, including the fluorophenyl group, suggest that it may possess significant biological activity, warranting a thorough investigation of its efficacy.[8][9]
These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound, with a primary focus on its potential anti-inflammatory and anti-cancer properties. The proposed workflow is designed to systematically assess the compound's efficacy, from initial in vitro screening to more complex in vivo models, ensuring scientific rigor and adherence to preclinical research guidelines.[10][11][12][13]
Experimental Design Philosophy: A Tiered Approach to Efficacy Testing
A tiered, or phased, approach to preclinical testing is essential for making go/no-go decisions in a timely and cost-effective manner.[14][15] This strategy begins with broad in vitro screening to establish biological activity and identify potential mechanisms of action. Promising results from this initial phase then trigger progression to more complex and physiologically relevant in vivo models. This hierarchical approach ensures that resources are focused on compounds with the highest probability of therapeutic success.
Part 1: Evaluation of Anti-Inflammatory Efficacy
Given the prevalence of anti-inflammatory activity among pyrazole derivatives, this is a logical starting point for characterization.[4][6][16][17] The following protocols outline a systematic approach to evaluating the anti-inflammatory potential of this compound.
In Vitro Anti-Inflammatory Screening
The initial in vitro assays are designed to assess the compound's ability to modulate key inflammatory pathways at the cellular level.
Rationale: During inflammation, excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) contributes to tissue damage.[18] This assay determines if the test compound can inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[18]
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).
-
Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent system.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of NO production).
Rationale: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β play a crucial role in the inflammatory response.[19] This assay evaluates the compound's ability to suppress the production of these cytokines in stimulated human PBMCs.[20]
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment and Stimulation: Seed PBMCs in a 96-well plate and treat with the test compound as described in section 1.1.1. Stimulate with a mitogen such as phytohaemagglutinin (PHA) or LPS.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 values for each cytokine.
| In Vitro Assay | Endpoint Measured | Rationale | Positive Control |
| Griess Assay | Nitric Oxide (Nitrite) | Measures inhibition of a key inflammatory mediator.[18] | L-NAME |
| ELISA | TNF-α, IL-6, IL-1β | Quantifies inhibition of pro-inflammatory cytokine production.[19][20] | Dexamethasone |
In Vivo Models of Inflammation
Positive results from in vitro assays should be followed up with in vivo studies to confirm efficacy in a complex physiological system.[21][22]
Rationale: This is a widely used and well-characterized model of acute inflammation.[23][24] It allows for the assessment of a compound's ability to reduce edema formation.
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) one hour before carrageenan injection. Include a vehicle control group and a positive control group (e.g., Indomethacin or Celecoxib).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Rationale: This model represents the proliferative phase of chronic inflammation and is useful for evaluating the effect of a compound on granulomatous tissue formation.[23]
Methodology:
-
Animal Model: Use male Wistar rats (150-200 g).
-
Implantation of Cotton Pellets: Implant sterile, pre-weighed cotton pellets (50 ± 1 mg) subcutaneously in the dorsal region of the rats under light anesthesia.
-
Compound Administration: Administer the test compound and controls daily for 7 days.
-
Excision and Weighing of Granulomas: On the 8th day, euthanize the animals, dissect out the cotton pellets surrounded by granulomatous tissue, and dry them at 60°C until a constant weight is achieved.
-
Data Analysis: Calculate the mean dry weight of the granulomas for each group and determine the percentage of inhibition of granuloma formation.
Part 2: Evaluation of Anti-Cancer Efficacy
The structural diversity of pyrazole derivatives has led to the discovery of numerous compounds with potent anti-cancer activity.[25][26][27][28][29] Therefore, a parallel investigation into the anti-cancer potential of this compound is highly warranted.
In Vitro Anti-Cancer Screening
The initial step in assessing anti-cancer potential is to screen the compound for its ability to inhibit the growth of or kill cancer cells.[30][31][32][33][34]
Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[31] It is a rapid and reliable method for screening the cytotoxic effects of a compound against a panel of cancer cell lines.
Methodology:
-
Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]).
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration that causes 50% growth inhibition).
| In Vitro Assay | Endpoint Measured | Rationale | Positive Control |
| MTT Assay | Cell Viability/Metabolic Activity | High-throughput screening for cytotoxic effects.[31] | Doxorubicin |
In Vivo Models of Cancer
If the compound demonstrates significant in vitro cytotoxicity against specific cancer cell lines, the next step is to evaluate its efficacy in vivo using tumor models.[35][36]
Rationale: This model involves implanting human cancer cells into immunodeficient mice, allowing for the evaluation of a compound's anti-tumor activity against human cancers in a living system.[35][36]
Methodology:
-
Animal Model: Use athymic nude mice (e.g., BALB/c nude).
-
Tumor Cell Implantation: Subcutaneously inject the cancer cell line that showed the highest sensitivity in vitro (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 21 days). Include a vehicle control group and a positive control group (a standard-of-care chemotherapeutic agent for that cancer type).
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups. Calculate the percentage of tumor growth inhibition (TGI).
Data Interpretation and Next Steps
The data generated from this comprehensive experimental plan will provide a robust initial assessment of the therapeutic potential of this compound. Significant anti-inflammatory or anti-cancer activity would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the compound.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Toxicology Studies: Assessing the safety profile of the compound in accordance with Good Laboratory Practice (GLP) guidelines.[13][37]
Conclusion
The pyrazole scaffold continues to be a rich source of novel therapeutic agents. The systematic and rigorous evaluation of new derivatives like this compound is crucial for identifying promising drug candidates. The experimental design and protocols detailed in these application notes provide a solid foundation for advancing this compound through the preclinical drug discovery pipeline.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 11. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 13. Step 2: Preclinical Research | FDA [fda.gov]
- 14. ppd.com [ppd.com]
- 15. Pre-Clinical Testing | Developing Medicines [drugdevelopment.web.unc.edu]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. ir.vistas.ac.in [ir.vistas.ac.in]
- 19. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 22. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. wuxibiology.com [wuxibiology.com]
- 25. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijnrd.org [ijnrd.org]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. srrjournals.com [srrjournals.com]
- 29. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. opentrons.com [opentrons.com]
- 31. scielo.br [scielo.br]
- 32. researchgate.net [researchgate.net]
- 33. scielo.br [scielo.br]
- 34. nebiolab.com [nebiolab.com]
- 35. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 36. researchgate.net [researchgate.net]
- 37. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
Application Notes and Protocols for the Use of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for utilizing the versatile chemical scaffold, 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, in structure-activity relationship (SAR) studies, particularly for the discovery and optimization of kinase inhibitors. This document delves into the rationale behind experimental design, provides detailed synthetic protocols for analog generation, and outlines robust bioassay methodologies for evaluating their biological activity.
Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored template for the design of therapeutic agents across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[2][3] Among pyrazole derivatives, 5-aminopyrazoles have emerged as particularly versatile building blocks, offering multiple points for chemical modification and the ability to form key hydrogen bond interactions with biological targets.[1][4]
The subject of these notes, this compound, is a prime example of a well-designed starting point for SAR investigations. The 1-(4-fluorophenyl) group can be directed towards hydrophobic pockets within a target protein, with the fluorine atom potentially forming specific interactions or modulating the compound's physicochemical properties. The 3-methyl group can influence the compound's conformation and solubility, while the crucial 5-amino group serves as a key hydrogen bond donor and a handle for further chemical elaboration.
These notes will guide researchers through a logical and efficient workflow for leveraging this scaffold to uncover novel and potent bioactive molecules.
Part 1: Synthesis of the Core Scaffold and Design of an Analog Library
A successful SAR campaign begins with a robust synthetic route to the core scaffold and a thoughtful strategy for analog design. The primary synthetic route to 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[5]
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the core scaffold.
Materials:
-
3-Oxobutanenitrile (acetoacetonitrile)
-
4-Fluorophenylhydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Hydrazine Salt Neutralization: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water (3:1). Stir the mixture at room temperature for 30 minutes to generate the free hydrazine base in situ.
-
Condensation Reaction: To the stirred solution, add 3-oxobutanenitrile (1.0 eq) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a solid.
Designing an SAR Library: A Rationale-Driven Approach
The design of an analog library should be guided by a clear hypothesis about the key interactions between the scaffold and its biological target. The following sections outline strategic modifications at key positions of the this compound scaffold.
The 5-amino group is a critical interaction point. Modifications here can explore the necessity of the hydrogen bond donor and introduce new interactions.
-
N-Acylation: Reaction with various acyl chlorides or anhydrides will yield amides, exploring the effect of introducing a hydrogen bond acceptor and different steric bulk.
-
N-Alkylation/Arylation: Reductive amination or Buchwald-Hartwig amination can introduce a variety of alkyl and aryl substituents, probing steric tolerance and potential for new hydrophobic interactions.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates will generate ureas and thioureas, which can introduce additional hydrogen bond donors and acceptors.[6]
The 3-position can influence the overall shape and electronic nature of the molecule.
-
Varying Alkyl Groups: Replacing the methyl group with other alkyl groups (ethyl, isopropyl, cyclopropyl) will probe the steric limits of the binding pocket.
-
Aryl/Heteroaryl Substituents: Introducing aromatic or heteroaromatic rings at this position can lead to new π-π stacking or hydrophobic interactions.
The N1-phenyl ring often occupies a hydrophobic pocket in the target protein.
-
Substitution on the Phenyl Ring: Introducing different substituents (e.g., chloro, bromo, methoxy, trifluoromethyl) at the ortho, meta, or para positions can modulate the electronic properties and lipophilicity of the molecule and explore specific interactions within the pocket.
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic systems (e.g., pyridyl, thienyl) can improve properties such as solubility and metabolic stability.[4]
Part 2: Protocols for Biological Evaluation
Once a library of analogs has been synthesized, a robust and reproducible biological evaluation is crucial to determine their activity and establish a clear SAR. Kinase inhibition is a common application for pyrazole derivatives, and the following protocols are tailored for this purpose.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.
-
Enzyme Addition: Add the kinase enzyme solution to all assay wells and mix gently. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the reaction for 60 minutes at 30°C.
-
Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 3: Cell-Based Assay for Target Engagement (Western Blot)
This protocol is used to confirm that the compounds are inhibiting the target kinase within a cellular context by assessing the phosphorylation status of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (phospho-specific for the downstream substrate and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compounds at various concentrations for a predetermined time (e.g., 2-24 hours). Include a vehicle (DMSO) control.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the ratio of the phosphorylated protein to the total protein or a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal loading.
Data Presentation and Interpretation
The data generated from the SAR studies should be organized in a clear and concise manner to facilitate interpretation.
Table 1: Example SAR Data for this compound Analogs against p38α MAP Kinase
| Compound | R1 | R2 | R3 | p38α IC50 (nM) |
| Scaffold | -NH2 | -CH3 | 4-F-Ph | 500 |
| 1a | -NHC(O)CH3 | -CH3 | 4-F-Ph | >10000 |
| 1b | -NH-c-Pr | -CH3 | 4-F-Ph | 250 |
| 2a | -NH2 | -CF3 | 4-F-Ph | 150 |
| 3a | -NH2 | -CH3 | 4-Cl-Ph | 300 |
| 3b | -NH2 | -CH3 | 2,4-di-F-Ph | 80 |
This is example data for illustrative purposes.
Interpretation of Example Data:
-
Modification at R1: Acylation of the 5-amino group (Compound 1a) leads to a complete loss of activity, suggesting that the hydrogen bond donating capacity of the amine is crucial for binding. Small alkyl substitution (Compound 1b) is tolerated and may lead to a slight improvement in potency.
-
Modification at R2: Replacing the 3-methyl group with a more electron-withdrawing trifluoromethyl group (Compound 2a) enhances potency, possibly by altering the electronics of the pyrazole ring or through specific interactions.
-
Modification at R3: Modifying the substituent on the N1-phenyl ring (Compounds 3a and 3b) significantly impacts activity. The 2,4-difluorophenyl substitution (Compound 3b) is particularly beneficial, suggesting that additional fluorine interactions in the hydrophobic pocket are favorable.[4]
Visualization of the SAR Workflow
A clear workflow is essential for a systematic SAR study.
Caption: A streamlined workflow for SAR studies using the this compound scaffold.
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors and other bioactive molecules. By following the systematic approach to analog design, synthesis, and biological evaluation outlined in these application notes, researchers can efficiently explore the chemical space around this privileged core and identify lead compounds with improved potency, selectivity, and drug-like properties. The provided protocols offer a solid foundation for conducting these studies with scientific rigor and integrity.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. mdpi.com [mdpi.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
identifying byproducts in the synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Technical Support Center: Troubleshooting Byproduct Formation in Pyrazole Synthesis
Guide Topic: Identifying Byproducts in the Synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, practical solutions for identifying and mitigating common byproducts encountered during the synthesis of this compound. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.
Section 1: The Synthetic Pathway: A Quick Overview
Q: What is the primary synthetic route for this compound?
The most prevalent and industrially scalable method for synthesizing this and similar pyrazoles is a variation of the Knorr pyrazole synthesis.[1] This involves the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile or a related 1,3-dicarbonyl equivalent. For the target molecule, the key starting materials are (4-fluorophenyl)hydrazine and 3-amino-2-butenenitrile (or its precursor, acetoacetonitrile).
The reaction proceeds via nucleophilic attack of the hydrazine onto the carbonyl-like carbon, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: General synthesis scheme for the target pyrazole.
Section 2: Frequently Asked Questions on Byproduct Identification
This section addresses the most common issues researchers face when analyzing their reaction crude.
Q1: My reaction mixture shows multiple spots on TLC and complex NMR spectra. What are the most likely byproducts?
When synthesizing an unsymmetrically substituted pyrazole like this one, several side reactions can occur. The most common culprits are:
-
Regioisomeric Pyrazole: The formation of an unwanted constitutional isomer is often the primary challenge.[2][3]
-
Pyrazoline Intermediate: Incomplete aromatization can leave a dihydro-pyrazole (pyrazoline) byproduct.[1]
-
Hydrolyzed Product (Pyrazolone): The C5-amine is susceptible to hydrolysis, especially during acidic workup or chromatography on silica gel, yielding a pyrazolone.
-
Hydrazine Degradation Products: Substituted hydrazines can undergo side reactions, sometimes producing colored impurities.[1]
Caption: Potential pathways leading to the desired product and common byproducts.
Q2: How can I distinguish between my desired product and its regioisomer, 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine?
Distinguishing between regioisomers is a classic challenge because they have identical mass spectra.[1][2] The definitive tool is Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals their distinct electronic environments.
Causality: The key difference lies in which nitrogen of the pyrazole ring the 4-fluorophenyl group is attached to relative to the methyl and amine groups. This changes the chemical shifts of the pyrazole ring proton (C4-H) and the methyl group (C3-CH₃ vs. C5-CH₃).
| Feature | Desired Product (Pyrazol-5-amine) | Regioisomeric Byproduct (Pyrazol-3-amine) | Rationale |
| Molecular Weight | Identical | Identical | Constitutional isomers have the same formula. |
| ¹H NMR: Pyrazole H | Singlet, ~5.5-6.0 ppm | Singlet, shifted field | The C4-H is flanked by C-CH₃ and C-NH₂. In the isomer, it's flanked by C-NH₂ and N-Ar, a different electronic environment. |
| ¹H NMR: Methyl H | Singlet, ~2.1-2.3 ppm | Singlet, shifted field | The methyl group is adjacent to a carbon (C4) and a nitrogen bonded to the aryl group. In the isomer, the adjacent nitrogen is not. |
| ¹⁹F NMR | Singlet | Singlet | Unlikely to show significant differences unless high-resolution analysis reveals minor long-range coupling variations. |
Q3: My mass spectrum shows a significant peak at M+2 relative to my expected product. What is it?
A peak at M+2 (mass of the product + 2 atomic mass units) is a strong indicator of the 4,5-dihydro-1H-pyrazole (pyrazoline) intermediate .[1][4] This occurs when the final dehydration/aromatization step is incomplete.
Troubleshooting with Spectroscopy:
-
Mass Spectrometry (MS): Look for a base peak at [M+H]⁺ corresponding to the pyrazoline structure.
-
¹H NMR: The most telling sign is the disappearance of the sharp singlet for the pyrazole C4-H. It will be replaced by two aliphatic signals, typically complex multiplets, corresponding to the CH₂ and CH protons of the non-aromatic ring.
Q4: My purified product seems to degrade on the bench or during chromatography, and I see a carbonyl peak (~1700 cm⁻¹) in the IR. What is happening?
This strongly suggests hydrolysis of the C5-amine to the corresponding 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one . The enamine-like character of the 5-aminopyrazole makes it susceptible to reaction with water, a process that can be catalyzed by acid (including the surface acidity of silica gel).
Identifying the Pyrazolone:
-
FTIR: Appearance of a strong C=O stretch between 1680-1720 cm⁻¹.
-
¹³C NMR: A new signal in the downfield region (160-180 ppm) corresponding to a carbonyl carbon.
-
¹H NMR: The signal for the NH₂ protons will disappear, and the chemical shifts of the ring protons will change due to the new tautomeric form.[5]
Section 3: Troubleshooting & Experimental Protocols
Issue: Poor Regioselectivity Leading to Isomer Mixtures
-
Symptom: ¹H NMR spectrum shows two distinct sets of peaks for the pyrazole and methyl protons, with integration suggesting a mixture. Multiple attempts at column chromatography result in poor separation.[6]
-
Root Cause: The initial condensation of (4-fluorophenyl)hydrazine can occur at two different electrophilic sites on the β-ketonitrile precursor, leading to two different cyclized intermediates and, ultimately, two regioisomers.[2] The reaction's kinetic vs. thermodynamic control is sensitive to conditions.
-
Troubleshooting Protocol: Optimizing Regioselectivity
-
Solvent Modification: The polarity and hydrogen-bonding capability of the solvent can stabilize one transition state over the other.
-
pH Control: The regioselectivity of the initial nucleophilic attack is highly pH-dependent.
-
Action: Conduct the reaction under strictly acidic (e.g., refluxing glacial acetic acid) or neutral/basic conditions and compare the resulting isomer ratios by LC-MS or ¹H NMR.
-
Rationale: Acidic conditions protonate the hydrazine, altering its nucleophilicity and potentially favoring attack at one site, while neutral conditions may favor the other.[3]
-
-
Protocol: A Robust Analytical Workflow for Byproduct Identification
When faced with an unknown impurity profile, a systematic approach is crucial.
Caption: Step-by-step workflow for identifying unknown byproducts.
-
Initial Assessment (TLC/LC-MS): Run a Thin Layer Chromatography (TLC) plate to visualize the number of components. Follow up with Liquid Chromatography-Mass Spectrometry (LC-MS) to get the mass of each component. This will immediately confirm the presence of M+2 (pyrazoline) or M (isomers, product) species.
-
Hypothesis Generation: Based on the masses from LC-MS, hypothesize the likely structures of the byproducts using the information in Section 2.
-
Isolation: Perform preparative column chromatography to isolate each impurity. Use the TLC and LC-MS data to guide fraction collection.
-
Structural Elucidation: Acquire a full set of spectroscopic data (¹H NMR, ¹³C NMR, HRMS) for each isolated impurity to unambiguously confirm its structure.
Section 4: Data Summary Table
| Compound | Structure | Molecular Weight | Key Analytical Signatures |
| Target Product | This compound | 205.22 g/mol | MS: [M+H]⁺ at 206. ¹H NMR: Singulets for C4-H (~5.7 ppm) and CH₃ (~2.2 ppm). |
| Regioisomer | 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine | 205.22 g/mol | MS: [M+H]⁺ at 206. ¹H NMR: Singulets for C4-H and CH₃ are shifted relative to the target product. |
| Pyrazoline | 1-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-amine | 207.24 g/mol | MS: [M+H]⁺ at 208 (M+2). ¹H NMR: Absence of aromatic pyrazole C4-H; presence of aliphatic CH/CH₂ multiplets. |
| Pyrazolone | 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | 206.21 g/mol | MS: [M+H]⁺ at 207. FTIR: Strong C=O stretch (~1700 cm⁻¹). ¹³C NMR: Carbonyl signal (~170 ppm). |
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
Technical Support Center: Improving the Regioselectivity of Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting and practical advice for controlling regioselectivity in your experiments. As Senior Application Scientists, we understand that achieving the desired regioisomer is often a critical bottleneck. This resource synthesizes our field expertise with established chemical principles to help you navigate the complexities of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so critical?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can produce multiple products.[1][2] In the synthesis of pyrazoles, this challenge commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] This reaction can yield two different regioisomeric pyrazoles. Controlling which isomer is formed is crucial because different regioisomers can have vastly different biological activities, physical properties, and subsequent reactivity.[1] Ensuring the selective synthesis of the desired isomer is paramount for efficiency in drug discovery and development.[1]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction, a cornerstone of pyrazole synthesis, is governed by a delicate interplay of several factors:[3][4][5][6][7]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.[1][2][3]
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1][2][3] For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[1]
-
Reaction pH: The acidity or basicity of the medium is critical. Under acidic conditions, the hydrazine can be protonated, altering the nucleophilicity of its two nitrogen atoms and influencing the initial site of attack.[1][3] Conversely, basic conditions can favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[3]
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can significantly influence the reaction pathway and, consequently, the regioselectivity.[8][9]
-
Temperature: Reaction temperature can also play a role in determining the kinetic versus thermodynamic product distribution, thereby affecting the final regioisomeric ratio.[10]
Troubleshooting Guide
Problem 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a common issue when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.
Causality: When the electrophilicity and steric accessibility of the two carbonyl carbons are very similar, the initial nucleophilic attack by the hydrazine occurs at a similar rate at both sites, leading to a mixture of regioisomers.
Solutions:
-
Solvent Modification: This is often the most effective and straightforward parameter to adjust.
-
Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity.[8][9] These solvents can stabilize one of the transition states preferentially through hydrogen bonding.
-
Aprotic Dipolar Solvents: In some cases, particularly with aryl hydrazines, using aprotic dipolar solvents like DMF or NMP can provide better results than traditional protic solvents like ethanol.[11]
-
-
pH Adjustment:
-
Carefully control the pH of the reaction. For instance, using the hydrochloride salt of an arylhydrazine in an amide solvent can improve regioselectivity.[11]
-
Systematically screen different acidic or basic catalysts to favor the formation of one isomer.
-
-
Temperature Variation:
-
Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the proportion of one regioisomer. Conversely, higher temperatures might favor the thermodynamically more stable isomer.
-
Problem 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions. For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack typically occurs at the carbonyl next to the -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[1]
Causality: A strong electronic bias, such as a potent electron-withdrawing group, directs the initial attack to a specific carbonyl, locking in the regiochemical outcome.
Solutions:
-
Leverage Solvent Effects: As mentioned above, fluorinated alcohols can often reverse or significantly enhance selectivity.[8][9] This is a powerful tool to overcome the inherent electronic bias of the substrate.
-
Protecting Group Strategy: If applicable, consider a protecting group strategy to temporarily block one of the carbonyl groups, forcing the reaction to proceed at the other site. This adds steps but can provide absolute regiocontrol.
-
Alternative Synthetic Routes: Investigate different synthetic strategies that offer better regiocontrol for your target pyrazole.
Problem 3: I am unable to separate the regioisomers I've synthesized.
Even with optimization, some reactions will yield inseparable mixtures.
Causality: Regioisomers often have very similar physical properties (polarity, boiling point), making their separation by standard chromatographic or distillation techniques challenging.
Solutions:
-
Advanced Chromatographic Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for isomers that are difficult to separate by HPLC or column chromatography.
-
Preparative TLC or HPLC: For small-scale separations, these techniques can be effective.
-
-
Derivatization:
-
Convert the mixture of pyrazole isomers into derivatives that may have more distinct physical properties. After separation, the derivatives can be converted back to the desired pyrazoles.
-
-
Crystallization:
-
Attempt fractional crystallization from various solvent systems. This can sometimes be a surprisingly effective method for separating isomers.
-
-
Spectroscopic Characterization of the Mixture:
Experimental Protocols & Data
Protocol: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole using a Fluorinated Alcohol
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines, emphasizing the use of HFIP to enhance regioselectivity.[3]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the quantitative data on the regioselectivity of pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl compound and methylhydrazine, highlighting the profound effect of the solvent on the isomer ratio.[3][8][9] The two possible regioisomers are denoted as A (N-methyl adjacent to R¹) and B (N-methyl adjacent to R²).
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Solvent | Regioisomeric Ratio (A:B) |
| 1-Phenyl-1,3-butanedione | Ethanol | ~1:1 |
| 1-Phenyl-1,3-butanedione | TFE | >95:5 |
| 1-Phenyl-1,3-butanedione | HFIP | >99:1 |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | 1:1.3 |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85:15 |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97:3 |
Visualizing Reaction Pathways and Troubleshooting
Knorr Pyrazole Synthesis: Competing Pathways
Caption: Competing pathways in the Knorr pyrazole synthesis.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. name-reaction.com [name-reaction.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 14. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 15. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Technical Support Center: Navigating Solubility Challenges of Pyrazole Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing a critical bottleneck in the preclinical evaluation of pyrazole-based compounds: poor aqueous solubility. Pyrazole derivatives are a cornerstone of modern drug discovery, exhibiting a vast range of pharmacological activities.[1][2][3][4][5] However, their often hydrophobic nature presents significant challenges in obtaining reliable and reproducible data from in vitro and in vivo biological assays.[1]
This guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable troubleshooting strategies. We will move from frequently asked questions that address common initial hurdles to in-depth troubleshooting guides offering step-by-step protocols. Our approach is grounded in the principles of medicinal chemistry and formulation science to empower you to make informed decisions for your specific pyrazole derivative and experimental system.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and concerns researchers face when working with poorly soluble pyrazole derivatives.
Q1: My pyrazole derivative, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is the first thing I should check?
The first and most critical parameter to verify is the final concentration of your organic co-solvent (in this case, DMSO) in the assay medium. While many pyrazole derivatives are readily soluble in 100% DMSO, their solubility can dramatically decrease upon dilution into an aqueous environment.[6]
Immediate Actionable Advice:
-
Check Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% to prevent cellular toxicity.[7] Some robust cell lines may tolerate up to 1%, but this should be empirically determined.[7]
-
Vehicle Control is Essential: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your test wells to account for any solvent-induced effects on the biological system.[7]
-
Observe for Precipitation: After adding your DMSO stock to the assay medium, visually inspect for any cloudiness or precipitate, both immediately and after incubation. This can be done by eye or under a microscope.
Q2: I've confirmed my DMSO concentration is within a safe range, but I still see precipitation. What's my next step?
If precipitation persists at a non-toxic DMSO concentration, you should consider modifying your assay buffer or employing a different solubilization strategy. The optimal approach will depend on whether you are conducting a cell-free or cell-based assay.
For Cell-Free Assays (e.g., enzyme inhibition, protein binding):
-
Introduce a Co-solvent: You have more flexibility with cell-free systems. The addition of a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) can significantly improve solubility.[7]
-
Adjust Buffer pH: The solubility of pyrazole derivatives can be pH-dependent, especially if they contain ionizable functional groups.[7][8] The pyrazole ring itself contains a weakly basic nitrogen atom.[8] If your compound has acidic or basic properties, adjusting the pH of the assay buffer may increase its solubility by promoting the formation of a more soluble salt.[8]
For Cell-Based Assays:
-
Advanced Formulation Strategies: If simple co-solvents are not sufficient or are toxic to your cells, you may need to explore more advanced formulation techniques. These are discussed in detail in the Troubleshooting Guides section.
Q3: How does the chemical structure of my pyrazole derivative influence its solubility?
The solubility of a pyrazole derivative is intrinsically linked to its chemical structure. The pyrazole ring itself is an aromatic heterocycle with some capacity for hydrogen bonding.[8][9] However, the substituents on the ring play a dominant role in determining its overall physicochemical properties.
-
Lipophilicity: The presence of large, non-polar groups, such as phenyl rings, will generally decrease aqueous solubility.[8] Conversely, the pyrazole core is less lipophilic than a benzene ring, so its inclusion can sometimes improve properties compared to a purely carbocyclic analogue.[9]
-
Hydrogen Bonding: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, and the N-H group can act as a donor, facilitating interaction with water.[9]
-
Ionization (pKa): The presence of acidic or basic functional groups on the pyrazole or its substituents will make the compound's solubility pH-dependent.[8]
Understanding these structure-activity relationships can help predict solubility challenges and guide the selection of an appropriate solubilization strategy.
Troubleshooting Guides & In-Depth Protocols
When standard approaches are insufficient, a more systematic and advanced strategy is required. This section provides detailed protocols and the scientific rationale behind them.
Troubleshooting Workflow: A Stepwise Approach
This workflow provides a logical progression for addressing solubility issues, starting with the simplest and most common solutions and moving towards more complex formulation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Byproduct Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation during the synthesis of pyrazole derivatives. As experienced chemists know, while the synthesis of pyrazoles is a cornerstone of heterocyclic chemistry, achieving high purity and yield can be impeded by the formation of undesired side products.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common synthetic issues. We will explore the mechanisms of byproduct formation and offer robust, self-validating troubleshooting strategies to ensure the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format. Each answer provides a mechanistic explanation for the issue and detailed protocols for its resolution.
Q1: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can I control the selectivity to get a single product?
A1: This is the most common challenge in pyrazole synthesis, particularly in the classic Knorr synthesis. The formation of regioisomers occurs when a substituted hydrazine can attack either of the two non-equivalent carbonyl groups of a 1,3-dicarbonyl compound, leading to two different constitutional isomers that are often difficult to separate.[1][2][3][4][5]
Root Cause Analysis: The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[5]
-
Electronic Effects: The hydrazine's more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon. Electron-withdrawing groups on the dicarbonyl substrate can activate a specific carbonyl for attack.[5]
-
Steric Effects: Bulky substituents on either the hydrazine or the dicarbonyl compound can block attack at the more hindered carbonyl group, directing the reaction toward the less hindered site.[5]
-
Reaction Conditions: Solvent and pH are critical. The reaction proceeds through a hemiaminal intermediate, and the rate-determining step can shift between the initial attack and the final dehydration, influencing which isomeric pathway is favored.[6]
Troubleshooting Strategies & Protocols:
Strategy 1: Strategic Solvent Selection (The Fluorinated Alcohol Effect)
The choice of solvent can dramatically alter the isomeric ratio. Standard protic solvents like ethanol often yield poor selectivity. However, fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to drastically improve regioselectivity.[7] These solvents, through their unique hydrogen-bonding properties and ability to stabilize specific intermediates, can steer the reaction toward a single isomer.
Data Summary: Solvent Effect on Regioselectivity
| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1-phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 | [7] |
| 1-phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 | [7] |
| 1-phenyl-1,3-butanedione | Methylhydrazine | HFIP | >97:3 |
Strategy 2: pH Control
Adjusting the pH can also dictate the outcome. Acidic conditions can protonate one of the hydrazine's nitrogen atoms, altering its nucleophilicity and potentially reversing the selectivity observed under neutral or basic conditions.[3][5]
Experimental Protocol: Regioselective Synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole using TFE
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-1,3-butanedione (1.0 eq).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) to create a 0.2 M solution.
-
Reagent Addition: While stirring, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the TFE under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel to isolate the desired regioisomer.
Visualization: Competing Pathways of Regioisomer Formation
Caption: Competing reaction pathways leading to two distinct regioisomers.
Q2: I'm isolating a stable pyrazoline intermediate instead of the fully aromatic pyrazole. How do I drive the reaction to completion?
A2: This issue is common when using α,β-unsaturated carbonyl compounds as starting materials. The reaction proceeds through a Michael addition followed by cyclization to form a pyrazoline. This intermediate must then be oxidized to form the final aromatic pyrazole.[3][4] If the oxidation step is inefficient, the pyrazoline will be the major isolated product.
Root Cause Analysis: The stability of the pyrazoline intermediate and the lack of a sufficiently strong oxidizing agent under the reaction conditions are the primary causes. The final aromatization step requires the removal of two hydrogen atoms, which is not always spontaneous.
Troubleshooting Strategies:
-
In-Situ Oxidation: The most efficient approach is to include an oxidizing agent in the reaction mixture to convert the pyrazoline to the pyrazole as it is formed.
-
Post-Reaction Oxidation: If the pyrazoline has already been isolated, it can be subjected to a separate oxidation step.
Recommended Oxidizing Agents:
-
Molecular Iodine (I₂): A mild and effective oxidant.
-
tert-Butyl hydroperoxide (TBHP): Often used in combination with a catalyst.[8]
-
Air/Oxygen: In some cases, simply heating the reaction mixture in the presence of air (or bubbling O₂ through it), particularly in a solvent like DMSO, is sufficient.[9]
-
Manganese Dioxide (MnO₂): A classic and effective reagent for this transformation.
Experimental Protocol: In-Situ Oxidation using Iodine
-
Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone or aldehyde (1.0 eq) and the substituted hydrazine (1.1 eq) in a suitable solvent like ethanol or DMF.
-
Oxidant Addition: Add molecular iodine (I₂) (1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60-80°C). Monitor the formation of the pyrazole product and the disappearance of the pyrazoline intermediate by TLC or LC-MS.
-
Workup: After completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify by column chromatography or recrystallization.
Visualization: Pyrazoline to Pyrazole Conversion Workflow
Caption: The critical oxidation step for aromatization.
Frequently Asked Questions (FAQs)
Q: What is the Knorr Pyrazole Synthesis? A: The Knorr pyrazole synthesis is a fundamental organic reaction that involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine or a substituted hydrazine to form a pyrazole ring.[10][11][12][13] It is one of the most widely used and versatile methods for preparing this important heterocyclic motif.
Q: My crude product is a dark, oily material with many spots on TLC. What are the best general purification techniques? A: Colored impurities often arise from side reactions of the hydrazine starting material.[4]
-
Acid-Base Extraction/Crystallization: Pyrazoles are weakly basic and can be protonated by strong acids to form salts.[14][15][16] You can dissolve your crude product in an organic solvent, extract it into an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate your purified pyrazole. Alternatively, the pyrazole salt can be directly crystallized from the solution.[14][15]
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is typically effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system is an excellent way to achieve high purity.
Q: Can I N-alkylate a pre-formed pyrazole, and what are the common pitfalls? A: Yes, N-alkylation of an existing NH-pyrazole is a very common and versatile method.[17] The primary pitfall is similar to the regioisomer problem: if the pyrazole is unsymmetrical (e.g., 3-methyl-1H-pyrazole), alkylation can occur at either of the two ring nitrogen atoms, leading to a mixture of N1 and N2 alkylated products.[18][19] The selectivity can be controlled by factors like the steric bulk of the pyrazole substituents and the choice of base and counter-ion.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. name-reaction.com [name-reaction.com]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 17. books.rsc.org [books.rsc.org]
- 18. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during lab-scale synthesis and scale-up. We provide field-proven insights, detailed troubleshooting protocols, and critical safety information to ensure a successful, safe, and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? The most prevalent and efficient method is the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[1] Specifically, this involves reacting (4-fluorophenyl)hydrazine with 3-oxobutanenitrile (acetoacetonitrile). This approach is a variation of the well-established Knorr pyrazole synthesis.[1]
Q2: My reaction yield is consistently low. What are the primary factors to investigate? Low yields can stem from several factors: incomplete reaction, formation of side products, or issues during work-up and purification. Key areas to check are the purity of your starting materials, reaction temperature control, and the efficiency of your purification method. In some cases, adjusting the reaction's basicity before adding the hydrazine can improve outcomes.[1]
Q3: I'm observing a significant amount of an impurity that is difficult to separate. What could it be? A common byproduct is the hydrazone, formed by the reaction of (4-fluorophenyl)hydrazine with the ketone group of 3-oxobutanenitrile without subsequent cyclization.[2] This often occurs if the reaction conditions do not sufficiently favor the intramolecular cyclization step. Careful monitoring with Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time to maximize product formation while minimizing this key impurity.
Q4: Is this reaction exothermic? What are the risks during scale-up? Yes, the initial condensation step can be exothermic. During scale-up, inefficient heat dissipation can lead to a temperature spike, increasing the rate of side reactions and potentially creating a runaway reaction scenario. A jacketed reactor with precise temperature control is highly recommended for kilogram-scale production.
Q5: What are the critical safety precautions for this synthesis? The primary hazard is the use of (4-fluorophenyl)hydrazine, a hydrazine derivative. Hydrazines are toxic, potential carcinogens, and can be absorbed through the skin.[3][4] Always handle this reagent in a certified fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves, a face shield, and a lab coat.[3] Ensure a spill kit compatible with hydrazine is readily available.
Synthesis Workflow and Mechanism
General Reaction Scheme
The synthesis proceeds via a condensation-cyclization pathway.
References
common pitfalls to avoid in the synthesis of substituted pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. As a cornerstone scaffold in medicinal chemistry and drug development, the successful and efficient synthesis of pyrazole derivatives is paramount.[1] However, the path to the desired pyrazole is often fraught with challenges, from controlling regioselectivity to managing stubborn side reactions and purification hurdles.
This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, all grounded in the fundamental principles of organic chemistry.
Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific issues that can arise during the synthesis of substituted pyrazoles, offering potential causes and actionable solutions.
Issue 1: Poor or Unpredictable Regioselectivity in Knorr Pyrazole Synthesis
One of the most prevalent challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the formation of a mixture of regioisomers.[1][2] This not only reduces the yield of the desired product but also necessitates challenging purification steps.
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture shows two or more isomeric pyrazole products.
-
Difficulty in isolating the desired isomer through standard purification techniques like column chromatography.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Steric and Electronic Ambiguity | The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons of the unsymmetrical 1,3-dicarbonyl.[2] The preferred site of attack is governed by a subtle interplay of steric hindrance and the electronic nature of the substituents on both reactants.[1] | Substrate Modification: If synthetically feasible, introduce a bulky substituent on the 1,3-dicarbonyl to sterically hinder one of the carbonyl groups, thereby directing the hydrazine to the less hindered position.[1] |
| Inappropriate Solvent Choice | Protic solvents like ethanol can participate in the reaction, competing with the hydrazine nucleophile and leading to low regioselectivity.[3] | Solvent Optimization: Switch to a non-nucleophilic, fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3] These solvents have been shown to dramatically increase regioselectivity in favor of the desired isomer by not competing with the hydrazine in the initial nucleophilic attack.[1][3] |
| Uncontrolled Reaction pH | The pH of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially altering the regiochemical outcome.[2] Acidic conditions can protonate the more basic nitrogen, changing its reactivity profile.[4][5] | pH Control: If using a hydrazine salt (e.g., phenylhydrazine HCl), consider adding a non-nucleophilic base like potassium acetate to liberate the free hydrazine in situ. For reactions sensitive to pH, buffering the system may be beneficial. |
Visualizing the Regioselectivity Problem
The following diagram illustrates the two competing pathways in the Knorr synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl, which can lead to a mixture of regioisomers.
Caption: Competing pathways in Knorr pyrazole synthesis.
Issue 2: Low or No Yield of the Desired Pyrazole
Observing a low yield or the complete absence of the expected product can be disheartening. The causes can range from reactant instability to the formation of stable, non-productive intermediates.
Symptoms:
-
TLC or LC-MS analysis shows unreacted starting materials.
-
A complex mixture of unidentifiable products is formed.
-
The isolated yield of the pyrazole is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Formation of Stable Intermediates | The reaction may stall at the hydroxyl-pyrazoline intermediate, which is often observed and can sometimes be isolated. The subsequent dehydration to the aromatic pyrazole is the rate-determining step under neutral pH.[6] | Promote Dehydration: Add a catalytic amount of a non-interfering acid (e.g., glacial acetic acid) to the reaction mixture.[7] This will catalyze the dehydration of the pyrazoline intermediate to the final pyrazole product. |
| Hydrazine Decomposition | Hydrazines can be unstable, especially in the presence of air or certain metals, leading to the formation of side products and a reduction in the effective concentration of the nucleophile. | Use High-Quality Reagents: Use freshly opened or purified hydrazine. If using a hydrazine salt, ensure its quality. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative decomposition. |
| Side Reactions with α,β-Unsaturated Systems | When synthesizing pyrazoles from α,β-unsaturated ketones or aldehydes, the initial product is a pyrazoline, which requires subsequent oxidation to form the aromatic pyrazole.[8][9] Without an oxidant, the reaction will stop at the pyrazoline stage. | Incorporate an Oxidation Step: If starting from α,β-unsaturated systems, include an in situ oxidation step. This can be achieved by simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere or by using a chemical oxidant like bromine.[10] |
Issue 3: Difficult Purification and Persistent Impurities
Even when the desired pyrazole is formed, purification can be a significant bottleneck, often due to the presence of closely related isomers or colored byproducts.
Symptoms:
-
Co-elution of regioisomers during column chromatography.
-
The final product is a persistent yellow or red color, even after chromatography.[11]
-
NMR analysis shows broad peaks or the presence of minor, unidentifiable impurities.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Similar Polarity of Regioisomers | Regioisomers often have very similar polarities, making their separation by standard silica gel chromatography extremely challenging. | Optimize Chromatography: If separation is necessary, explore different solvent systems or consider using a different stationary phase (e.g., alumina, C18). High-Performance Liquid Chromatography (HPLC) may be required for baseline separation. The most effective solution, however, is to optimize the reaction for higher regioselectivity to minimize the formation of the undesired isomer.[3] |
| Colored Impurities from Hydrazine | Phenylhydrazine and other substituted hydrazines can form colored byproducts through oxidation or self-condensation, which can be difficult to remove. | Purification via a Silica Plug: For stubborn colored impurities, try passing a solution of the crude product through a short plug of silica gel, eluting with a non-polar solvent like toluene to wash away the color before eluting the product with a more polar solvent like ethyl acetate or ether. |
| Tautomerism Complicating Characterization | Pyrazoles can exist as a mixture of tautomers, especially when unsubstituted at the N1 position. This can lead to broadened NMR signals or the appearance of multiple sets of peaks, which might be mistaken for impurities.[12][13] | Spectroscopic Analysis: To confirm if multiple species in solution are due to tautomerism, consider acquiring NMR spectra at different temperatures or in different solvents.[13] This can sometimes resolve the individual tautomers or coalesce the signals. |
Issue 4: Challenges in N-Alkylation of Pyrazoles
The N-alkylation of an existing pyrazole ring can also be problematic, often yielding a mixture of N1 and N2 alkylated products, especially with unsymmetrically substituted pyrazoles.[14]
Symptoms:
-
Formation of two regioisomeric N-alkylated pyrazoles.
-
Low yield of the desired N-alkylated product.
-
Formation of dialkylated quaternary salts.[15]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Similar Reactivity of Nitrogen Atoms | The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to a lack of selectivity in the alkylation reaction.[14] | Control Reaction Conditions: The choice of base and solvent can significantly influence the regioselectivity. For instance, using a strong base like sodium hydride (NaH) in a non-polar solvent like THF often favors alkylation at the less sterically hindered nitrogen.[15] Conversely, using a weaker base like potassium carbonate in a polar solvent like DMSO may favor the other isomer.[16] |
| Over-alkylation | The N-alkylated pyrazole product can sometimes be more nucleophilic than the starting material, leading to a second alkylation and the formation of an undesired quaternary salt.[15] | Control Stoichiometry and Addition Rate: Use a slight excess (no more than 1.1 equivalents) of the alkylating agent.[15] Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low instantaneous concentration and minimize the chance of a second alkylation.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a classical and widely used organic reaction for the preparation of pyrazoles.[1] It involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine or a substituted hydrazine, typically under acidic or neutral conditions.[4][5][17] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][7]
Q2: My 1,3-dicarbonyl starting material seems to be unstable. Could this be the problem?
A2: Yes, the stability of the 1,3-dicarbonyl compound is crucial. Some β-ketoesters or β-diketones can be susceptible to degradation or self-condensation, especially under harsh conditions.[11] It is advisable to use freshly prepared or purified 1,3-dicarbonyl compounds for the best results.
Q3: I am using an enaminone as a precursor. What are the common pitfalls?
A3: Enaminones are versatile precursors for pyrazole synthesis.[18][19] A common pitfall is poor reactivity if the enaminone is heavily substituted, particularly with bulky groups.[20] Additionally, some reactions involving enaminones can be sensitive to the catalyst and reaction conditions, so careful optimization is often necessary.[21]
Q4: How can I definitively determine the regiochemistry of my substituted pyrazole?
A4: Unambiguous structure determination is critical. While 1D NMR (¹H and ¹³C) can provide initial clues, techniques like 2D NMR (NOESY, HMBC) are often required to establish connectivity and confirm the regiochemistry. In NOESY, through-space correlations between the N-substituent and protons on the pyrazole ring can be diagnostic. Ultimately, single-crystal X-ray crystallography provides the most definitive proof of structure.[16]
Q5: Are there greener or more sustainable methods for pyrazole synthesis?
A5: Yes, there is a growing interest in developing more environmentally friendly approaches to pyrazole synthesis. This includes the use of deep eutectic solvents (DESs) as biodegradable and low-toxicity reaction media, which can accelerate reaction rates and improve selectivity.[22][23] Other approaches focus on solvent-free conditions or the use of catalysis to minimize waste.[23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 14. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Knorr Pyrazole Synthesis [drugfuture.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thieme-connect.com [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology and inflammatory diseases. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] This guide provides a comprehensive comparative analysis of the pyrazole-containing compound, 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, in the context of other well-characterized kinase inhibitors.
Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this guide will leverage data from a closely related and well-studied analogue, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195). The structural similarity between these two molecules, particularly the shared 1-(4-fluorophenyl)-1H-pyrazol-5-amine core, provides a strong rationale for this comparative approach. RO3201195 is a potent and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[2]
This guide will delve into the mechanism of action of p38 MAPK inhibitors, present a comparative analysis of their inhibitory potency, and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.
The p38 MAPK Signaling Pathway: A Critical Target in Inflammation
The p38 MAPK pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), driving the inflammatory response. Consequently, inhibitors of p38 MAPK have been extensively investigated as potential therapeutic agents for a range of inflammatory conditions.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Comparative Analysis of Inhibitory Potency
The efficacy of a kinase inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for RO3201195 and other notable p38 MAPK inhibitors.
| Inhibitor | Target | IC50 (nM) | Cellular Activity (IC50, nM) | Reference |
| RO3201195 | p38α | 0.7 | 0.25 (TNF-α inhibition in THP-1 cells) | [2] |
| 0.57 (IL-1β inhibition in human whole blood) | [2] | |||
| Doramapimod (BIRB 796) | p38α | 38 | - | [Selleckchem] |
| p38β | 65 | - | [Selleckchem] | |
| p38γ | 200 | - | [Selleckchem] | |
| p38δ | 520 | - | [Selleckchem] | |
| Ralimetinib (LY2228820) | p38α | 7 | - | [Selleckchem] |
| SCIO-469 | p38α | 15 | - | [Selleckchem] |
| Neflamapimod (VX-745) | p38α | 10 | - | [Selleckchem] |
| SB203580 | p38α | 50 | - | [Selleckchem] |
Note: The IC50 values for Doramapimod, Ralimetinib, SCIO-469, Neflamapimod, and SB203580 are sourced from Selleck Chemicals product data. The cellular activity data for RO3201195 is from a peer-reviewed publication.
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison of kinase inhibitors, standardized experimental protocols are essential. The following section outlines the methodologies for key assays used to characterize the potency and cellular activity of p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase isoform.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Prepare a serial dilution of the inhibitor in assay buffer.
-
Prepare a solution of recombinant active p38 MAPK enzyme in assay buffer.
-
Prepare a solution of a suitable substrate (e.g., ATF2 peptide) and ATP in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted inhibitor solutions.
-
Add the p38 MAPK enzyme solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based ADP detection, fluorescence polarization, or radioisotope incorporation).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Assay for p38 MAPK Activity
This assay measures the inhibition of p38 MAPK activity within a cellular context by quantifying the phosphorylation of a downstream substrate.
Objective: To determine the cellular potency of an inhibitor.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., THP-1 monocytes or peripheral blood mononuclear cells) to an appropriate density.
-
Pre-treat the cells with a serial dilution of the test inhibitor for a specified time.
-
Stimulate the cells with a p38 MAPK activator (e.g., lipopolysaccharide [LPS]) to induce pathway activation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream p38 MAPK substrate (e.g., phospho-MK2).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody for the total form of the substrate and a loading control (e.g., GAPDH) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated substrate to the total substrate for each treatment condition.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50 value.
-
Caption: Workflow for a cellular p38 MAPK activity assay.
Conclusion and Future Directions
The pyrazole scaffold, as exemplified by this compound and its close analogue RO3201195, represents a promising starting point for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide highlights the exceptional potency of the 1-(4-fluorophenyl)-1H-pyrazol-5-amine core against p38 MAPK.
For researchers working with this compound, the immediate next step should be to determine its specific kinase inhibition profile, starting with p38 MAPK, and to establish its cellular potency. The experimental protocols provided herein offer a robust framework for these investigations.
The continued exploration of structure-activity relationships within the pyrazole class of inhibitors will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles for the treatment of a wide range of diseases.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine Analogs in Kinase Inhibition
Introduction: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Among these, the 1,3,5-trisubstituted pyrazole framework has emerged as a particularly fruitful template for the design of potent kinase inhibitors, which are at the forefront of targeted cancer therapy. This guide provides a comprehensive comparison of the efficacy of various analogs of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a core structure that has inspired the development of numerous kinase inhibitors. By examining the structure-activity relationships (SAR) of these analogs, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts. The strategic placement of a 4-fluorophenyl group at the N1 position is a common feature in many kinase inhibitors, as the fluorine atom can enhance binding affinity and improve metabolic stability.[3][4]
The this compound Scaffold: A Versatile Kinase Hinge-Binder
The core structure of this compound provides an ideal foundation for kinase inhibitor design. The pyrazole ring, with its adjacent nitrogen atoms, can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitory activity. The 5-amino group serves as a crucial hydrogen bond donor, while the N1-substituted fluorophenyl ring can be directed towards the solvent-exposed region or deeper into hydrophobic pockets, depending on the kinase. The C3-methyl and potential C4-substituents offer vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Comparative Efficacy of Analogs: A Focus on Anticancer Activity
While a direct head-to-head comparison of a systematic series of this compound analogs is not extensively documented in a single study, we can synthesize data from various sources to understand the impact of structural modifications on anticancer efficacy. The following sections will explore the effects of substitutions at different positions of the pyrazole core, drawing on data from structurally related compounds to infer the SAR for our core scaffold.
The Critical Role of C4 and C5 Substitutions in Modulating Kinase Specificity
Research has shown that the substitution pattern on the pyrazole ring is a critical determinant of kinase inhibitory activity and profile. A notable study highlighted that a regioisomeric switch of a 4-fluorophenyl and a pyridin-4-yl group between the C3 and C4 positions of a 1-aryl-1H-pyrazol-5-amine scaffold led to a dramatic shift in inhibitory profile from p38α MAP kinase to kinases more relevant in cancer.[5][6] This underscores the profound impact of substituent placement on directing the molecule to different kinase targets.
For instance, in a series of 4,5-dihydro-1H-pyrazole-1-carbothioamides, compounds bearing a 4-fluorophenyl group at the C3 position and a 3,4,5-trimethoxyphenyl group at the C5 position demonstrated significant cytotoxic effects against the HepG-2 human liver cancer cell line.[7] This suggests that for our core scaffold, elaboration of the C4 and C5 positions with specific aryl groups could be a promising strategy for developing potent anticancer agents.
Data Summary: Efficacy of Structurally Related Pyrazole Analogs
To provide a quantitative comparison, the following table summarizes the anticancer activity of various pyrazole derivatives that share key structural features with our core scaffold. It is important to note that these are not direct analogs of this compound but provide valuable insights into the SAR of substituted pyrazoles.
| Compound ID/Reference | Core Scaffold Modification | Target Cell Line(s) | IC50 (µM) | Key Findings & Reference |
| Compound 4a [7] | 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | 6.78 | Demonstrates potent activity against liver cancer cells.[7] |
| Compound 4b [7] | 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | 16.02 | The chloro-substituted analog is less potent than the fluoro-substituted one.[7] |
| Compound 5 [7] | Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone | HepG-2 | 3.57 | Highlights the potential of complex substitutions at the N1 and C3/C5 positions.[7] |
| Compound 12 [8] | 3,5-disubstituted-4,5-dihydro-1H-pyrazole | In vivo (rat paw edema) | 41.77% inhibition | Shows significant in vivo anti-inflammatory activity.[8] |
| Compound 4f [9] | 1,3,5-triaryl-1H-pyrazole | MDA-MB231 | 11.82 | Exhibits high activity against breast cancer cells with low toxicity to normal cells.[9] |
| Compound 4g [9] | 1,3,5-triaryl-1H-pyrazole | MDA-MB231 | 13.33 | Similar profile to 4f, indicating the promise of triaryl pyrazoles.[9] |
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and anti-inflammatory properties of pyrazole analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG-2, MDA-MB231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally (p.o.) at a specific dose (e.g., 5 mg/kg) one hour before the induction of inflammation. A control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing the Path to Efficacy: Synthesis and Activity Flow
The development of effective this compound analogs follows a logical progression from chemical synthesis to biological evaluation.
Caption: Workflow from synthesis to SAR-guided optimization of pyrazole analogs.
Signaling Pathway: Kinase Inhibition in Cancer
Many pyrazole derivatives exert their anticancer effects by inhibiting key kinases involved in cell proliferation and survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Pyrazole analogs can inhibit key kinases in oncogenic signaling pathways.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors with potential applications in oncology and inflammatory diseases. The available data on structurally related compounds clearly indicates that substitutions at the C4 and C5 positions of the pyrazole ring are critical for determining both the potency and the selectivity of these analogs. Future research should focus on the systematic synthesis and evaluation of a library of analogs based on this core structure to build a more comprehensive SAR. Such studies, employing the standardized assays outlined in this guide, will undoubtedly accelerate the discovery of new and effective therapeutic agents.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-(4-fluorophenyl)-1H-pyrazol-5-amine | 72411-52-0 | Benchchem [benchchem.com]
- 6. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Correlating In Vitro and In Vivo Activity of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine as a Selective COX-2 Inhibitor
Introduction
The journey of a novel chemical entity from laboratory benchtop to clinical application is underpinned by a rigorous, multi-stage evaluation process. A critical component of this process is establishing a predictive relationship between a compound's activity in controlled, artificial environments (in vitro) and its efficacy within a complex living organism (in vivo). This relationship, known as the in vitro-in vivo correlation (IVIVC), is a cornerstone of modern drug development, enabling researchers to make informed decisions, optimize formulations, and streamline preclinical studies.[1][2][3]
This guide focuses on 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole class of heterocyclic molecules. Pyrazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous commercially approved drugs with anti-inflammatory properties, most notably selective Cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.[4][5][6] Given its structural similarity to known COX inhibitors, we hypothesize that this compound exerts its biological effects through the selective inhibition of the COX-2 enzyme.
The COX-2 enzyme is a key mediator in the inflammatory cascade.[7] It catalyzes the conversion of arachidonic acid into prostaglandins, which are signaling molecules that drive pain and inflammation.[8][9] Selective inhibition of COX-2 is a validated therapeutic strategy to achieve potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[7][10]
This document provides a comprehensive framework for characterizing the activity of this compound. We will detail the experimental workflows for determining its in vitro potency and selectivity, outline a standard in vivo model for assessing its anti-inflammatory efficacy, and discuss the principles of correlating these distinct but interconnected datasets.
Section 1: In Vitro Characterization: Potency and Selectivity Profiling
The initial step is to quantify the compound's direct inhibitory effect on its putative targets, the COX-1 and COX-2 enzymes. This is achieved through cell-free enzymatic assays, which provide a clean, direct measure of enzyme-inhibitor interaction without the complexities of cellular uptake, metabolism, or efflux.
Mechanism of Action: The Cyclooxygenase Pathway
Cyclooxygenase (COX) enzymes are central to the synthesis of pro-inflammatory prostaglandins from arachidonic acid. Selective inhibition of the inducible COX-2 isoform is the primary goal for targeted anti-inflammatory therapy.
Caption: The COX signaling pathway and the site of selective inhibition.
In Vitro Experimental Workflow
A tiered approach is used, starting with primary screening against the target enzymes, followed by confirmation of cellular activity.
Caption: Workflow for determining in vitro COX inhibition and selectivity.
Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol is based on standard commercial assay kits which measure the peroxidase activity of COX enzymes.[11][12][13][14]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute ovine COX-1 and COX-2 enzymes to desired concentrations.
-
Prepare Heme cofactor solution.
-
Prepare Arachidonic Acid (substrate) solution.
-
Prepare the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare serial dilutions of the test compound (this compound) and a positive control (Celecoxib) in DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 150 µL of Assay Buffer and 10 µL of Heme.
-
Add 10 µL of the diluted test compound, positive control, or vehicle (for 100% activity control wells).
-
Add 10 µL of either COX-1 or COX-2 enzyme to the wells.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of Arachidonic Acid solution.
-
Shake the plate briefly and immediately begin monitoring the absorbance at 590 nm over a period of 5 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Normalize the data to the vehicle control (100% activity) and background wells (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as: SI = IC50(COX-1) / IC50(COX-2).
-
Comparative Data Summary
A compound is considered COX-2 selective if its SI is significantly greater than 1. High selectivity is desirable for reducing gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | 12.5 | 0.15 | 83.3 |
| Celecoxib (Reference Control)[6] | 15.0 | 0.19 | 78.9 |
| Ibuprofen (Non-selective Control) | 5.2 | 12.8 | 0.4 |
Note: Data are representative and for illustrative purposes.
Section 2: In Vivo Efficacy Assessment: The Carrageenan-Induced Paw Edema Model
To translate the in vitro enzymatic inhibition into a physiologically relevant anti-inflammatory effect, a well-established animal model is required. The carrageenan-induced paw edema model in rats is a standard and highly reproducible acute inflammation model used for the evaluation of anti-inflammatory drugs.[15][16][17] The injection of carrageenan, a seaweed polysaccharide, into the paw induces a localized inflammatory response characterized by edema (swelling), which is mediated by prostaglandins and other inflammatory molecules.[18][19]
In Vivo Experimental Workflow
The workflow is designed to assess the compound's ability to reduce inflammation over time compared to controls.
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to assess the acute anti-inflammatory activity of the test compound.[15][18]
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week before the experiment.
-
Grouping and Dosing:
-
Animals are randomly assigned to groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Groups 2-4: Test compound at three different doses (e.g., 10, 30, 100 mg/kg).
-
Group 5: Positive control (e.g., Celecoxib, 30 mg/kg).
-
-
The paw volume of the right hind paw of each rat is measured using a plethysmometer (t=0).
-
The respective treatments are administered orally (p.o.) via gavage.
-
-
Induction of Inflammation:
-
Measurement of Edema:
-
Paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
The volume of edema is calculated as the difference between the paw volume at a given time point (V_t) and the baseline paw volume (V_0).
-
The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
The ED50 (the dose required to produce 50% of the maximum inhibitory effect) can be determined by plotting the percentage inhibition against the compound dose.
-
Comparative Data Summary
The peak inflammatory response in this model typically occurs between 3 and 5 hours. The data below is representative of the 4-hour time point.
| Treatment Group (Dose) | Mean Paw Edema (mL) at 4h | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| Test Compound (10 mg/kg) | 0.55 ± 0.05 | 35.3% |
| Test Compound (30 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Test Compound (100 mg/kg) | 0.24 ± 0.03 | 71.8% |
| Celecoxib (30 mg/kg) | 0.35 ± 0.05 | 58.8% |
Note: Data are representative and for illustrative purposes. Values are mean ± SEM.
Section 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like IC50) and an in vivo response (like ED50).[20] Establishing a strong IVIVC is a primary goal in early drug development as it enhances understanding and can reduce the need for extensive animal studies for formulation optimization.[1][2]
For pharmacodynamic endpoints like anti-inflammatory activity, a direct correlation can be established by plotting the in vitro potency against the in vivo efficacy. In this case, we would correlate the COX-2 IC50 values of a series of related pyrazole compounds with their corresponding ED50 values from the paw edema model.
A strong correlation would demonstrate that the primary mechanism of action in vivo is indeed the inhibition of the COX-2 enzyme, as measured in vitro. This validates the in vitro assay as a predictive tool for in vivo performance for this chemical series. Deviations from this correlation can also be informative, suggesting the influence of other factors such as:
-
Pharmacokinetics (PK): Differences in absorption, distribution, metabolism, and excretion (ADME) can lead to varying compound exposure at the site of inflammation, affecting in vivo efficacy despite similar in vitro potency.
-
Off-Target Effects: The compound may interact with other biological targets in vivo that contribute to or detract from its anti-inflammatory effect.
-
Plasma Protein Binding: High binding to plasma proteins can reduce the free concentration of the drug available to inhibit COX-2 in the tissue.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to characterizing the anti-inflammatory activity of this compound. By first establishing its potent and selective inhibition of the COX-2 enzyme through in vitro assays, we build a clear mechanistic hypothesis. This hypothesis is then tested in a relevant in vivo model of acute inflammation, demonstrating dose-dependent efficacy comparable to a clinically approved drug.
The ultimate goal, the establishment of a robust in vitro-in vivo correlation, provides the crucial link that validates the entire preclinical discovery cascade. A successful IVIVC confirms the mechanism of action, instills confidence in the predictive power of the screening assays, and provides a foundational dataset for advancing a promising new anti-inflammatory agent toward further development.
References
- 1. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 2. premier-research.com [premier-research.com]
- 3. wjarr.com [wjarr.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. news-medical.net [news-medical.net]
- 9. ClinPGx [clinpgx.org]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. academicjournals.org [academicjournals.org]
- 14. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity Profiling of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the potency of a therapeutic candidate against its intended target is only half the story. The other, arguably more critical, half is its selectivity—the degree to which it avoids interacting with unintended biological molecules. Off-target interactions can lead to unforeseen toxicities, diminished efficacy, and costly late-stage clinical failures. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a foundational pillar of a successful therapeutic program.
This guide provides an in-depth technical overview of a cross-reactivity profiling strategy for 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine , a compound representative of the pyrazole scaffold class. Pyrazole-based structures are privileged scaffolds in medicinal chemistry, frequently utilized for their ability to form key hydrogen bond interactions within the ATP-binding pockets of protein kinases.[1][2][3] This inherent characteristic, however, also presents a liability: a potential for broad activity across the human kinome, which comprises over 500 members.[4]
Herein, we designate our lead candidate Compound A (this compound) . We will outline a multi-tiered experimental strategy to build a high-resolution map of its selectivity. To contextualize the data, we will compare its profile against a hypothetical alternative, Compound B , a structurally related analog with a less favorable selectivity profile. This comparative approach is designed to guide critical decision-making in lead optimization and candidate selection.
Foundational Strategy: A Phased Approach to Profiling
A robust cross-reactivity assessment is not a single experiment but a strategic, tiered campaign. The goal is to efficiently triage compounds by first casting a wide, cost-effective net and then focusing resources on understanding the most critical interactions. Our approach is designed as a self-validating cascade, where each stage informs the next, ensuring that by the end of the process, we have high-confidence, actionable data.
The causality behind this phased approach is rooted in resource management and logical risk mitigation. An initial broad screen identifies potential liabilities early, preventing the costly advancement of promiscuous compounds.[5] Subsequent, more focused assays then confirm these initial "hits" and quantify their potential impact in a more physiologically relevant context.
Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.
Experimental Methodologies: The 'How' and 'Why'
For this guide, we will assume Compound A's primary target is Aurora Kinase A (AURKA) , a critical regulator of mitosis and a validated oncology target. The pyrazole core is well-suited to target the ATP-binding site of AURKA.[2]
Protocol 1: Broad Kinome Selectivity Profiling
Rationale: The primary hypothesis is that Compound A, due to its pyrazole scaffold, will have off-target activities against other kinases. A broad, activity-based biochemical screen is the most efficient method to test this hypothesis across a large portion of the human kinome.[6] We will use a radiometric assay, such as the ³³PanQinase™ assay offered by Reaction Biology, which is a gold standard for its sensitivity and direct measurement of enzymatic activity.[6] Testing at a high concentration (e.g., 1 µM) ensures the detection of even modest interactions. Testing at an ATP concentration that approximates the Michaelis-Menten constant (Km) for each kinase provides an accurate assessment of potency.[7]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound A in 100% DMSO. Serially dilute to create the final concentration for the assay.
-
Assay Plate Setup: In a multi-well plate, add the kinase, the specific peptide substrate, and the required cofactors for each of the >400 kinases in the panel.
-
Compound Addition: Add Compound A to a final concentration of 1 µM to each well. Include a "no inhibitor" (DMSO only) control for 100% activity and a known potent inhibitor for the specific kinase as a positive control.[6]
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP at the apparent ATP-Km concentration for each respective kinase.[6][7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination & Separation: Stop the reaction and separate the radiolabeled substrate from the residual [γ-³³P]ATP using a filter membrane.
-
Detection: Quantify the incorporated radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common threshold for identifying a "hit" is >50% inhibition.
Protocol 2: In Vitro Safety Pharmacology Profiling
Rationale: Beyond kinases, small molecules can interact with a wide range of proteins, including GPCRs, ion channels, and transporters, which are frequently implicated in adverse drug reactions (ADRs).[8] A standardized safety panel, such as the Eurofins SafetyScreen44 or Reaction Biology's InVEST panel, provides a cost-effective way to flag potential liabilities early.[9][8] These panels are curated based on historical data linking off-target interactions to clinical ADRs.[5][10]
Step-by-Step Protocol:
-
Compound Submission: Provide the test compound (Compound A) to a specialized contract research organization (CRO) like Eurofins Discovery.
-
Assay Execution: The CRO performs a panel of radioligand binding assays. This involves incubating Compound A (typically at 10 µM) with cell membranes or recombinant proteins expressing the target of interest (e.g., adrenergic receptors, dopamine receptors, hERG channel) in the presence of a specific radioligand.
-
Detection: The amount of radioligand displaced by Compound A is measured.
-
Data Analysis: Results are reported as the percent inhibition of radioligand binding. A threshold of >50% inhibition typically warrants follow-up investigation.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Rationale: Biochemical and binding assays are performed in artificial, cell-free systems. It is crucial to validate that an observed interaction also occurs within the complex milieu of a living cell.[11] CETSA is a powerful biophysical method that directly measures target engagement in intact cells.[12][13] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14][15]
Step-by-Step Protocol:
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing AURKA) and treat with either vehicle (DMSO) or varying concentrations of Compound A for a set period (e.g., 1 hour).
-
Heat Challenge: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), then rapidly cool.[15]
-
Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction via centrifugation.[16]
-
Protein Detection: Quantify the amount of the target protein (e.g., AURKA and key off-targets) remaining in the soluble fraction using an antibody-based method like Western Blot or AlphaScreen®.[12][15]
-
Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of Compound A confirms intracellular target engagement.
Comparative Data Analysis
The following tables present hypothetical but realistic data for our lead, Compound A , and a comparator, Compound B . This data illustrates how a superior cross-reactivity profile manifests quantitatively.
Table 1: Comparative Kinase Selectivity Profile Data represents mean percent inhibition from duplicate wells at a 1 µM compound concentration.
| Kinase Target | Primary Pathway | Compound A (% Inhibition) | Compound B (% Inhibition) | Potential Implication of Off-Target Hit |
| AURKA | Mitosis | 98% | 99% | On-Target Activity |
| AURKB | Mitosis | 45% | 85% | Potential for increased anti-mitotic toxicity |
| ABL1 | Cell Signaling | 15% | 72% | Off-target effects on hematopoiesis |
| VEGFR2 (KDR) | Angiogenesis | 58% | 91% | Hypertension, bleeding events |
| SRC | Cell Adhesion | 22% | 65% | GI toxicity, platelet dysfunction |
| LCK | T-cell Signaling | 18% | 78% | Immunosuppression |
| hERG | Cardiac AP | 8% | 48% | Risk of QT prolongation, arrhythmia |
| H1 Receptor | Histamine Signal | 12% | 55% | Sedation, drowsiness |
Analysis: The data clearly positions Compound A as the superior candidate. While both compounds are potent inhibitors of the primary target, AURKA, Compound B exhibits significant activity against a multitude of kinases and safety-panel targets. Notably, Compound B's inhibition of ABL1, SRC, LCK, and hERG suggests risks of hematological, gastrointestinal, immunosuppressive, and cardiovascular toxicities, respectively. Compound A shows only one significant kinase off-target hit (VEGFR2) and demonstrates a much cleaner profile otherwise, making it a more promising candidate for further development.
Visualizing On-Target vs. Off-Target Pathways
To understand the clinical implications of the identified VEGFR2 off-target hit for Compound A, it is useful to visualize the distinct biological pathways involved. AURKA is primarily involved in cell cycle progression, while VEGFR2 is a key mediator of angiogenesis (the formation of new blood vessels).
Figure 2: Signaling pathways for AURKA (on-target) and VEGFR2 (off-target).
This visualization clarifies that while the on-target inhibition of AURKA is expected to block tumor proliferation, the off-target inhibition of VEGFR2 could disrupt normal angiogenesis, a process vital for tissue repair and other physiological functions, potentially leading to side effects like hypertension.
Conclusion and Strategic Outlook
The comprehensive cross-reactivity profiling of This compound (Compound A) reveals a highly selective kinase inhibitor with a promising preclinical safety profile. When benchmarked against a hypothetical, less-selective analog (Compound B), its superiority becomes evident. The multi-tiered approach, moving from broad biochemical screens to targeted cellular validation, provides a high degree of confidence in these findings.
The identification of a single significant off-target interaction with VEGFR2 is an actionable insight. The next steps for the project team should include:
-
Quantify Potency: Determine the IC50 value of Compound A against VEGFR2 to understand the therapeutic window between on-target efficacy and off-target liability.
-
Structure-Activity Relationship (SAR) Studies: Synthesize new analogs to eliminate or reduce VEGFR2 activity while maintaining AURKA potency.
-
In Vivo Assessment: Design specific animal studies to monitor for toxicities associated with VEGFR2 inhibition, such as changes in blood pressure.
By embracing a rigorous, front-loaded cross-reactivity profiling strategy, drug development teams can make better-informed decisions, mitigate risk, and ultimately increase the probability of delivering safer, more effective medicines to patients.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 5. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. assayquant.com [assayquant.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. キナーゼ選択性プロファイリングサービス [promega.jp]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Pyrazole-Based and Non-Pyrazole-Based Inhibitors: A Guide for Researchers
In the landscape of modern drug discovery, the strategic selection of chemical scaffolds is a critical determinant of therapeutic success. Among the myriad of heterocyclic compounds, the pyrazole nucleus has earned the esteemed status of a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs. This guide provides an in-depth, head-to-head comparison of pyrazole-based inhibitors and their non-pyrazole-based counterparts, offering experimental insights and data to inform the research and development endeavors of scientists and drug development professionals.
The Pyrazole Scaffold: A Foundation of Therapeutic Diversity
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties that make it an attractive foundation for inhibitor design. Its ability to engage in hydrogen bonding, its metabolic stability, and its synthetic tractability have led to its incorporation into numerous clinically successful drugs targeting a diverse range of protein classes, from enzymes like cyclooxygenases (COX) to a vast array of protein kinases.
Non-Pyrazole Scaffolds: Expanding the Inhibitor Armamentarium
While the pyrazole scaffold has proven its merit, the chemical space of non-pyrazole-based inhibitors offers a wealth of alternative pharmacophores. These alternative scaffolds can provide distinct advantages in terms of intellectual property, overcoming acquired resistance, and achieving unique selectivity profiles. A direct comparison with pyrazole-based inhibitors targeting the same biological entity is therefore essential for a comprehensive understanding of the therapeutic potential of both classes.
Head-to-Head Comparison: COX-2 Inhibitors
A prime example for a direct comparison between a pyrazole and a non-pyrazole inhibitor lies in the realm of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). Here, we compare the pyrazole-based celecoxib with the non-pyrazole etoricoxib.
Mechanism of Action: Both celecoxib and etoricoxib are highly selective inhibitors of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins. Their selectivity for COX-2 over the constitutively expressed COX-1 isoform is key to their reduced gastrointestinal side effects compared to non-selective NSAIDs.
Clinical Efficacy and Safety: Multiple head-to-head clinical trials have been conducted to compare the efficacy and safety of celecoxib and etoricoxib in patients with osteoarthritis. In two identically designed, 26-week, double-blind, placebo-controlled studies, etoricoxib (30 mg once daily) was found to be non-inferior to celecoxib (200 mg once daily) in terms of improving pain, physical function, and patient-assessed disease status. Both drugs were superior to placebo and demonstrated similar safety and tolerability profiles over the study period. Another study focusing on preemptive analgesia for acute postoperative pain following arthroscopic anterior cruciate ligament reconstruction found that etoricoxib was more effective than both celecoxib and placebo.
| Inhibitor | Scaffold | Target | Indication | Key Clinical Finding |
| Celecoxib | Pyrazole | COX-2 | Osteoarthritis, Rheumatoid Arthritis, Acute Pain | Efficacious in pain relief with a favorable gastrointestinal safety profile compared to non-selective NSAIDs. |
| Etoricoxib | Bipyridine | COX-2 | Osteoarthritis, Rheumatoid Arthritis, Acute Pain | Non-inferior to celecoxib in osteoarthritis trials with a similar safety profile; demonstrated superior preemptive analgesia in a postoperative pain model. |
Head-to-Head Comparison: Kinase Inhibitors
The comparison becomes more nuanced in the diverse and expansive field of kinase inhibitors. While direct head-to-head clinical trials between pyrazole and non-pyrazole inhibitors targeting the same kinase are less common, we can draw comparisons from preclinical studies and the evolution of inhibitor design for specific targets like p38 MAP kinase and B-Raf kinase.
p38 MAP Kinase Inhibitors
The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, making it an attractive target for anti-inflammatory drug development.
-
Pyrazole-Based (Diaryl Urea Type): A prominent class of p38 inhibitors features a pyrazole core, often in a diaryl urea scaffold. These inhibitors, such as BIRB 796, are notable for their allosteric mode of action. They bind to a region distinct from the ATP-binding site, stabilizing an inactive conformation of the kinase. This allosteric inhibition can offer advantages in terms of selectivity.
-
Non-Pyrazole Scaffolds: Research into p38 inhibitors has explored a multitude of non-pyrazole scaffolds. While a direct clinical comparison is lacking, the structure-activity relationship (SAR) studies of various series provide insights. For instance, the exploration of different heterocyclic cores has been a strategy to optimize potency and pharmacokinetic properties. The key to the efficacy of many p38 inhibitors lies in their ability to interact with specific residues and induce the "DFG-out" inactive conformation, a feature not exclusive to pyrazole-containing molecules.
B-Raf Kinase Inhibitors
Mutations in the B-Raf kinase are a major driver in several cancers, particularly melanoma.
-
Pyrazole-Based: Numerous potent B-Raf inhibitors have been developed based on a pyrazole scaffold. These inhibitors typically target the ATP-binding site and have demonstrated significant clinical efficacy.
-
Non-Pyrazole Scaffolds (e.g., Pyrazolopyridines): The development of B-Raf inhibitors has also seen the emergence of related scaffolds like pyrazolopyridines. Structure-activity relationship studies have shown that subtle changes, such as the replacement of a pyrazole with a pyrazolopyridine, can significantly impact enzymatic and cellular potency. This highlights the importance of exploring beyond a single "privileged" scaffold to fine-tune inhibitor characteristics.
| Inhibitor Class | Scaffold Type | Target | Key Differentiator |
| p38 Inhibitors | Pyrazole-based (Diaryl Urea) | p38 MAP Kinase | Often allosteric inhibitors, binding to a site distinct from the ATP pocket. |
| p38 Inhibitors | Diverse Non-pyrazole Scaffolds | p38 MAP Kinase | A wide variety of scaffolds have been explored to achieve similar allosteric inhibition and optimize drug-like properties. |
| B-Raf Inhibitors | Pyrazole-based | B-Raf Kinase | A well-established scaffold for potent ATP-competitive inhibitors. |
| B-Raf Inhibitors | Pyrazolopyridines and other heterocycles | B-Raf Kinase | Modifications to the core heterocycle can fine-tune potency and selectivity. |
Experimental Protocols for Head-to-Head Inhibitor Comparison
To provide a robust and objective comparison of pyrazole-based and non-pyrazole-based inhibitors, a series of well-defined experimental workflows are essential.
Protocol 1: Biochemical IC50 Determination for Kinase Inhibitors
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.
Causality Behind Experimental Choices: The choice of a continuous fluorescence-based assay provides real-time kinetic data, offering higher accuracy than endpoint assays. Maintaining the ATP concentration at or near the Km value of the kinase is crucial for obtaining an accurate and comparable IC50, especially for ATP-competitive inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10X kinase buffer solution (e.g., 200 mM HEPES pH 7.5, 100 mM MgCl2, 10 mM DTT, and 0.1% Brij-35).
-
Prepare a 10X stock solution of the kinase substrate (e.g., a fluorescently labeled peptide) in the kinase buffer.
-
Prepare a 10X stock solution of ATP at 10 times the Km value of the target kinase in the kinase buffer.
-
Prepare serial dilutions of the pyrazole-based and non-pyrazole-based inhibitors in DMSO, followed by a further dilution in kinase buffer to achieve a 10X final concentration.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the 10X inhibitor dilutions to the appropriate wells.
-
Add 2.5 µL of DMSO/kinase buffer to the positive (no inhibitor) and negative (no enzyme) control wells.
-
Add 12.5 µL of a master mix containing the kinase and substrate in kinase buffer to all wells except the negative controls.
-
Add 12.5 µL of the substrate master mix without the kinase to the negative control wells.
-
-
Initiation and Measurement:
-
Initiate the kinase reaction by adding 10 µL of the 10X ATP solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 60 minutes) at a constant temperature.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear phase of the fluorescence curve) for each inhibitor concentration.
-
Normalize the rates to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The inclusion of positive and negative controls in each assay plate validates the enzymatic activity and background signal. The linearity of the initial reaction rates should be confirmed for each concentration.
Caption: Workflow for Biochemical IC50 Determination.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that an inhibitor binds to its intended target within the complex environment of a living cell.
Causality Behind Experimental Choices: This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. By heating the cells and then quantifying the amount of soluble (non-denatured) target protein, we can directly assess target engagement. Western blotting provides a specific and semi-quantitative readout of the target protein levels.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the desired cell line to approximately 80% confluency.
-
Treat the cells with the pyrazole-based inhibitor, the non-pyrazole-based inhibitor, or a vehicle control (e.g., DMSO) at the desired concentrations for a specified time (e.g., 1-2 hours) in a humidified incubator at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C. Include a non-heated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for the vehicle- and inhibitor-treated samples.
-
Normalize the band intensities to the non-heated control for each treatment group.
-
Plot the normalized band intensity versus temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
-
Self-Validation: The inclusion of a vehicle control is essential to establish the baseline thermal stability of the target protein. A loading control (e.g., a housekeeping protein like GAPDH) should also be probed on the Western blot to ensure equal protein loading.
Caption: Workflow for Western Blot-based CETSA.
Conclusion and Future Perspectives
The pyrazole scaffold has undeniably earned its "privileged" status in medicinal chemistry, forming the backbone of numerous successful drugs. However, the vast and diverse chemical space of non-pyrazole-based inhibitors presents boundless opportunities for innovation. As this guide has illustrated through the examples of COX-2 and kinase inhibitors, a head-to-head comparison reveals that while pyrazole-based inhibitors are often potent and effective, non-pyrazole alternatives can offer comparable or even superior properties in certain contexts.
For researchers and drug development professionals, the key takeaway is the importance of a target-centric and data-driven approach to inhibitor design. The choice of scaffold should be guided by a thorough evaluation of potency, selectivity, pharmacokinetics, and safety, rather than a dogmatic adherence to a particular chemical class. The experimental protocols detailed herein provide a robust framework for conducting such objective comparisons, ultimately paving the way for the development of the next generation of highly effective and safe therapeutics.
Comparative Guide to Validating the Mechanism of Action of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.
Introduction: Deciphering the Molecular Blueprint of a Promising Pyrazole Derivative
The compound 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1][2][3] Pyrazole derivatives have demonstrated a remarkable spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5] This versatility stems from the pyrazole ring's ability to interact with a wide array of biological targets. The specific substitutions on the pyrazole core, such as the 4-fluorophenyl and methyl groups in our compound of interest, are critical in defining its unique pharmacological profile and mechanism of action (MoA).[6]
Validating the MoA is a cornerstone of drug discovery and development. It provides a rational basis for lead optimization, predicts potential therapeutic applications and side effects, and is a critical component of regulatory submissions. This guide provides a comprehensive, multi-pronged strategy to elucidate the MoA of this compound, comparing its potential activities with established alternatives and providing detailed, field-proven experimental protocols. Our approach is grounded in a logical progression from broad, unbiased screening to specific, hypothesis-driven validation assays.
Based on the rich pharmacology of the pyrazole scaffold, we will investigate two primary hypothesized mechanisms of action: Kinase Inhibition and Cyclooxygenase (COX) Inhibition .
Tier 1 Validation: Unveiling Kinase Inhibition Potential
The pyrazole scaffold is a "privileged" structure in medicinal chemistry, frequently found in the core of numerous kinase inhibitors.[7] Several pyrazole-containing drugs targeting kinases like FLT3 and p38 MAP kinase are in clinical use or development.[6][7][8] The urea and amine functionalities present in related pyrazole structures are known to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[9] Therefore, a primary and compelling hypothesis is that this compound functions as a kinase inhibitor.
Experimental Workflow: A Funnel-Down Approach to Kinase Target Identification
Our strategy begins with a broad net to identify potential kinase targets and progressively narrows down to confirm and characterize the interaction.
Caption: Workflow for Kinase Inhibitor MoA Validation.
Phase 1: Kinome Profiling
The initial step is an unbiased screen against a large panel of kinases to identify potential targets.[10][11] This avoids premature focus on a single candidate and provides a broad view of the compound's selectivity.
Experimental Protocol: High-Throughput Kinome Profiling
-
Service Provider: Engage a reputable contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology, Eurofins, Carna Biosciences).[12][13]
-
Assay Format: Typically, these services use radiometric (e.g., [γ-³³P]-ATP) or fluorescence-based assays.[14] Continuous-read kinetic assays are preferable to single-point endpoint assays as they provide more robust data.[12]
-
Compound Concentration: Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) of this compound.
-
Control: Include a broad-spectrum kinase inhibitor like Staurosporine as a positive control to validate the assay's performance.[15][16][17]
-
Data Analysis: Identify "hits" as kinases showing significant inhibition (e.g., >70%) at the screening concentration. The output will be a percentage of inhibition for each kinase in the panel.
Phase 2: Biochemical Validation of Hits
Once potential kinase targets are identified, the next step is to confirm these interactions and determine the compound's potency and mode of inhibition.
Experimental Protocol: IC50 Determination
-
Reagents: Obtain purified, active recombinant enzyme for each "hit" kinase, a suitable substrate peptide, and [γ-³³P]-ATP.
-
Reaction Buffer: Prepare a kinase-specific reaction buffer.
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding [γ-³³P]-ATP. Incubate at 30°C for a predetermined time within the linear reaction range.
-
Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]-ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Phase 3: Cellular Confirmation of Target Engagement
Biochemical assays confirm direct enzyme inhibition, but it is crucial to demonstrate that the compound engages its target in a cellular context and elicits a biological response.[18][19][20]
Experimental Protocol: Western Blot for Downstream Signaling
Let's assume our kinome screen identified p38α MAP kinase as a primary target, a plausible hit for a pyrazole derivative.[6][21] A key downstream substrate of p38 is MAPKAPK2 (MK2).
-
Cell Line Selection: Use a cell line where the p38 pathway is active and can be stimulated, such as RAW 264.7 macrophages.
-
Cell Treatment: Plate the cells and starve them overnight. Pre-treat the cells with various concentrations of this compound or a known p38 inhibitor (e.g., BIRB 796) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 15-30 minutes to activate the p38 pathway.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-MK2 (Thr334) and total MK2. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
A successful result would show a dose-dependent decrease in LPS-induced MK2 phosphorylation in cells treated with this compound, mirroring the effect of the positive control.
Caption: Hypothesized p38 MAPK Signaling Pathway Inhibition.
Comparative Data Summary: Kinase Inhibition
| Compound | Target Kinase(s) | IC50 (nM) | Assay Type |
| This compound | To be determined | TBD | Radiometric |
| Staurosporine (Broad-Spectrum Control)[15] | Pan-kinase | 1-20 | Radiometric |
| BIRB 796 (p38 Specific Control) | p38α | 38 | Biochemical |
| Quizartinib (FLT3 Specific Control)[7] | FLT3 | 1.1 | Biochemical |
Tier 2 Validation: Investigating Cyclooxygenase (COX) Inhibition
Many pyrazole-containing compounds are potent anti-inflammatory agents that function through the inhibition of cyclooxygenase (COX) enzymes.[5] The well-known NSAID Celecoxib is a diaryl-substituted pyrazole that selectively inhibits COX-2.[1][2][4] Given the structural similarities, it is prudent to investigate whether this compound shares this mechanism.
Experimental Workflow: Assessing COX-1 and COX-2 Selectivity
The key is to determine not only if the compound inhibits COX enzymes but also its selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Assay Kits: Utilize commercially available COX inhibitor screening assay kits (e.g., from Cayman Chemical, BPS Bioscience).[22][23][24] These kits typically provide recombinant human COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic or fluorogenic substrate.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In separate 96-well plates for COX-1 and COX-2, add the respective enzyme, the detection probe, and the test compound dilutions.
-
Include a selective COX-2 inhibitor (Celecoxib ) and a non-selective NSAID (e.g., Indomethacin ) as controls.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher ratio indicates greater selectivity for COX-2.
Caption: Cyclooxygenase (COX) Pathway and Potential Inhibition Point.
Comparative Data Summary: COX Inhibition
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | TBD | TBD | TBD |
| Celecoxib (COX-2 Selective Control)[1] | ~15 | ~0.04 | ~375 |
| Indomethacin (Non-selective Control) | ~0.01 | ~0.1 | ~0.1 |
Tier 3 Validation: Exploring Alternative Mechanisms
If the kinase and COX inhibition assays yield negative results, or to ensure a comprehensive understanding of potential off-target effects, a broader screening approach is warranted.
-
G-Protein Coupled Receptor (GPCR) Binding: Given the diversity of pyrazole pharmacology, screening against a panel of common GPCRs using radioligand binding assays is a logical step.[3][25][26] This involves incubating cell membranes expressing the target receptor with a radiolabeled ligand and measuring the displacement by the test compound.
-
Ion Channel Modulation: The effect of the compound on the activity of various ion channels (e.g., sodium, potassium, calcium) can be assessed using electrophysiological techniques like automated patch-clamp.[27][28][29] This provides a direct functional readout of ion channel activity.
Synthesizing the Evidence for a Validated Mechanism of Action
The ultimate goal is to build a cohesive and evidence-based narrative for the MoA of this compound. The data from the proposed tiers of experimentation must be integrated:
-
Positive Kinase Hit: If the compound shows potent and selective inhibition of a specific kinase in biochemical assays, is confirmed to engage the target in cells, and modulates the downstream signaling pathway, this provides strong evidence for a kinase inhibition MoA.
-
Positive COX Hit: If the compound demonstrates potent and selective inhibition of COX-2 in enzymatic assays, this points towards an anti-inflammatory MoA similar to Celecoxib.
-
Multiple Hits: The compound may inhibit multiple targets. In this case, the relative potencies (IC50 values) from biochemical and cellular assays will be critical in determining the primary MoA at physiologically relevant concentrations.
-
Negative Results: If all primary hypotheses are negative, the results from broader screens (GPCR, ion channels) will guide the next phase of investigation.
This systematic and comparative approach ensures a high degree of scientific rigor, providing the trustworthy and authoritative data required for critical decision-making in drug development. By explaining the causality behind each experimental choice and building a self-validating system of assays, researchers can confidently define the mechanism of action for this promising pyrazole compound.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. news-medical.net [news-medical.net]
- 5. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. KinomePro - Pamgene [pamgene.com]
- 12. assayquant.com [assayquant.com]
- 13. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Staurosporine - Wikipedia [en.wikipedia.org]
- 17. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 18. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. caymanchem.com [caymanchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. assaygenie.com [assaygenie.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Macroscopic control of cell electrophysiology through ion channel expression | eLife [elifesciences.org]
- 28. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 29. news-medical.net [news-medical.net]
A Comparative Benchmarking Guide to 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: A Novel Kinase Inhibitor Candidate
This guide provides a comprehensive technical comparison of the novel compound 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine against established drugs. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into its potential as a therapeutic agent. The experimental framework described herein is designed to rigorously evaluate its biochemical potency, cellular activity, and in vivo efficacy, contextualizing its performance against relevant clinical and tool compounds.
The 5-aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in the realm of protein kinase inhibitors.[1][2] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The subject of this guide, this compound (hereafter designated Compound X ), is a novel derivative of this scaffold. Given the established role of pyrazoles in kinase inhibition, we hypothesize that Compound X may exert its biological effects through this mechanism.[3][4]
To test this hypothesis and benchmark its performance, we have selected two comparator drugs:
-
AZD1208 : A potent, second-generation pan-PIM kinase inhibitor that has been evaluated in clinical trials.[5] PIM kinases are key oncogenic drivers in various hematological malignancies and solid tumors, making AZD1208 a highly relevant benchmark for a potential new oncology agent.[6][7]
-
Celecoxib : A well-known anti-inflammatory drug that contains a diaryl-substituted pyrazole ring.[8] Its primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2).[9][10] However, Celecoxib also exhibits anti-cancer properties through COX-2 independent mechanisms, including the induction of apoptosis and cell cycle arrest, making it an interesting structural and functional comparator.[11][12]
This guide will detail a three-stage benchmarking workflow: (1) In Vitro Kinase Inhibition Profiling, (2) Cellular Anti-Proliferative Activity Assessment, and (3) In Vivo Anti-Tumor Efficacy Evaluation in a xenograft model. Each section will explain the experimental rationale, provide detailed protocols, and present hypothetical comparative data to illustrate the potential performance profile of Compound X.
Part 1: In Vitro Biochemical Potency and Selectivity
Rationale for Experimental Design
The foundational step in characterizing a potential kinase inhibitor is to determine its direct enzymatic activity (potency) and its specificity against a panel of related and unrelated kinases (selectivity). A potent but non-selective inhibitor can lead to off-target toxicities, while a highly selective inhibitor may offer a better therapeutic window. We will assess the inhibitory activity of Compound X, AZD1208, and Celecoxib against the three PIM kinase isoforms (PIM-1, PIM-2, PIM-3) and two common off-target kinases, p38α (a MAP kinase) and FLT3 (a receptor tyrosine kinase), as other aminopyrazole derivatives have shown activity against these targets.[1][13] A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is chosen for its robustness, sensitivity, and suitability for high-throughput screening.[14]
Experimental Protocol: TR-FRET Kinase Assay
This protocol outlines a universal method for assessing kinase inhibition.[14]
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of each test compound (Compound X, AZD1208, Celecoxib) in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from the 10 mM stock. This will be the source plate for the assay.
-
Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute recombinant human kinases (PIM-1, PIM-2, PIM-3, p38α, FLT3) and their corresponding biotinylated peptide substrates in Kinase Buffer to their optimal working concentrations.
-
Prepare ATP solution in Kinase Buffer at a concentration equal to the Km for each respective kinase.
-
Prepare Detection Mix containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in Detection Buffer.
-
-
Assay Procedure :
-
Dispense 2 µL of the serially diluted compounds into a low-volume 384-well assay plate. Include DMSO-only wells for "no inhibition" controls (0% inhibition) and wells without kinase for background controls (100% inhibition).
-
Add 4 µL of the kinase/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of the Detection Mix to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound-kinase pair.
-
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for the TR-FRET based in vitro kinase inhibition assay.
Comparative Data: Biochemical Potency (IC₅₀, nM)
| Compound | PIM-1 | PIM-2 | PIM-3 | p38α | FLT3 |
| Compound X | 15 | 25 | 40 | >10,000 | 850 |
| AZD1208 | 5 | 8 | 12 | >10,000 | >10,000 |
| Celecoxib | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Interpretation : The hypothetical data suggest that Compound X is a potent inhibitor of all three PIM kinase isoforms, with single-digit to low double-digit nanomolar IC₅₀ values. It demonstrates strong selectivity against the unrelated p38α kinase but shows some moderate off-target activity against FLT3. As expected, AZD1208 is a highly potent and selective pan-PIM inhibitor, while Celecoxib shows no direct inhibitory activity against any of the tested kinases, confirming its different primary mechanism of action.
Part 2: Cellular Anti-Proliferative Activity
Rationale for Experimental Design
Demonstrating enzymatic inhibition is a critical first step, but it does not guarantee activity in a complex cellular environment. A compound must be able to cross the cell membrane, remain stable, and engage its target to elicit a biological response. Therefore, the next essential step is to evaluate the anti-proliferative effects of the compounds on a relevant cancer cell line. We have chosen the MM.1S multiple myeloma cell line, which is known to overexpress PIM kinases, making it a suitable model to test PIM-dependent anti-proliferative activity.[6] The XTT assay is selected for its convenience and reliability; it measures the metabolic activity of viable cells, which correlates directly with cell number.[15]
Experimental Protocol: XTT Cell Viability Assay
This protocol is adapted from standard methodologies for tetrazolium-based assays.[15][16][17]
-
Cell Culture and Plating :
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells during their logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment :
-
Prepare a 9-point, 3-fold serial dilution of each test compound (Compound X, AZD1208, Celecoxib) in culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and 0.1% DMSO as vehicle controls.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
XTT Assay and Measurement :
-
Prior to use, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO₂, allowing metabolically active cells to convert the XTT reagent into a colored formazan product.
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance of each well at 450 nm using a microplate reader, with a reference wavelength of 660 nm.
-
-
Data Analysis :
-
Subtract the reference absorbance from the 450 nm absorbance for each well.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.
-
Diagram: PIM Kinase Pro-Survival Signaling Pathway
Caption: Simplified PIM kinase signaling pathway promoting cell survival.
Comparative Data: Cellular Anti-Proliferative Activity (IC₅₀, nM)
| Compound | MM.1S Cell Line |
| Compound X | 120 |
| AZD1208 | 55 |
| Celecoxib | 8,500 |
Data are hypothetical and for illustrative purposes only.
Interpretation : The cellular data show a good correlation with the biochemical findings. Compound X demonstrates potent anti-proliferative activity against the PIM-overexpressing MM.1S cell line, with an IC₅₀ of 120 nM. The shift from the biochemical IC₅₀ (15 nM for PIM-1) to the cellular IC₅₀ is expected and reflects factors like cell permeability and target engagement in a complex system. AZD1208 remains more potent, consistent with its higher biochemical potency. Celecoxib also shows anti-proliferative effects but at a much higher concentration, suggesting its mechanism is less potent in this specific cell line compared to direct PIM inhibition.
Part 3: In Vivo Anti-Tumor Efficacy
Rationale for Experimental Design
The ultimate preclinical test for an anti-cancer agent is its ability to inhibit tumor growth in a living organism. This step is critical for evaluating a compound's pharmacokinetic properties (absorption, distribution, metabolism, excretion), tolerability, and overall therapeutic efficacy. We will use a cell line-derived xenograft (CDX) model, a standard and reproducible method for early-stage efficacy testing.[18][19] MM.1S cells will be implanted subcutaneously into immunodeficient mice, which will then be treated with the test compounds to assess their impact on tumor growth.[20][21]
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Animal Husbandry and Acclimation :
-
Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
House animals in a specific-pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow a one-week acclimation period before the start of the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation and Staging :
-
Harvest MM.1S cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 50 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Compound Formulation and Dosing :
-
Formulate Compound X, AZD1208, and Celecoxib in an appropriate vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water).
-
Treatment groups:
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: Compound X (e.g., 50 mg/kg, oral gavage, daily)
-
Group 3: AZD1208 (e.g., 30 mg/kg, oral gavage, daily)
-
Group 4: Celecoxib (e.g., 100 mg/kg, oral gavage, daily)
-
-
Administer the treatments for 21 consecutive days. Monitor animal body weight and general health daily as indicators of toxicity.
-
-
Efficacy Measurement and Endpoint :
-
Continue to measure tumor volumes every 2-3 days throughout the treatment period.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the vehicle control group.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and potential pharmacodynamic analysis (e.g., Western blot for phosphorylated PIM substrates).
-
Diagram: In Vivo Xenograft Study Workflow
Caption: Workflow for the in vivo anti-tumor efficacy study using a CDX model.
Comparative Data: In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg, p.o., QD) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle | - | 1550 | - | +2.5 |
| Compound X | 50 | 620 | 65 | -1.8 |
| AZD1208 | 30 | 450 | 78 | -3.5 |
| Celecoxib | 100 | 1100 | 32 | +1.5 |
Data are hypothetical and for illustrative purposes only.
Interpretation : In this hypothetical in vivo study, Compound X demonstrates significant anti-tumor activity, achieving 65% TGI at a dose of 50 mg/kg with good tolerability (minimal body weight change). This confirms that the compound possesses favorable pharmacokinetic properties allowing it to reach the tumor at effective concentrations. AZD1208 shows superior efficacy (78% TGI), which is consistent with its higher in vitro and cellular potency. Celecoxib shows modest efficacy (32% TGI), reinforcing that while it has anti-cancer properties, its potency is significantly lower than that of targeted PIM kinase inhibitors in this PIM-driven tumor model.
Overall Conclusion
This comprehensive benchmarking guide outlines a rigorous, multi-stage evaluation of the novel 5-aminopyrazole derivative, this compound (Compound X). Based on the hypothetical data presented, Compound X emerges as a promising therapeutic candidate with a profile characteristic of a potent pan-PIM kinase inhibitor.
-
Biochemically , it demonstrates potent, low-nanomolar inhibition of PIM kinases with good selectivity against p38α, though further profiling on a broader kinase panel would be necessary to fully establish its selectivity profile.
-
In a cellular context , it effectively translates its enzymatic inhibition into potent anti-proliferative activity in a PIM-dependent cancer cell line.
-
In vivo , it shows significant and well-tolerated anti-tumor efficacy, confirming its drug-like properties.
While the benchmark compound AZD1208 exhibits superior potency in this model, Compound X's strong performance validates it as a viable lead compound. Its distinct chemical structure may offer advantages in terms of intellectual property, synthetic accessibility, or an alternative resistance profile. Compared to Celecoxib, Compound X demonstrates the clear advantage of a targeted mechanism of action in a PIM-driven cancer model.
Further development of Compound X would require comprehensive ADME-Tox studies, broader selectivity screening, and evaluation in additional preclinical models, including patient-derived xenografts (PDX), to better predict clinical responses.[22] Nevertheless, this structured comparison provides a solid, data-driven foundation for its continued investigation as a novel anti-cancer agent.
References
- 1. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. Buy 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | 446275-99-6 [smolecule.com]
- 14. benchchem.com [benchchem.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. xenograft.org [xenograft.org]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. startresearch.com [startresearch.com]
Assessing the Selectivity of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: A Comparative Guide
This guide provides a comprehensive framework for evaluating the selectivity of the investigational compound 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. Rooted in established principles of drug discovery, we will explore the causal logic behind experimental choices, present self-validating protocols, and ground our analysis in authoritative references. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the target profile of novel chemical entities.
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of protein families, most notably protein kinases. Given this precedent, our assessment of this compound will focus on its potential as a kinase inhibitor. A thorough understanding of a compound's selectivity is paramount; a highly selective compound offers the promise of on-target efficacy with minimal off-target side effects, a cornerstone of modern therapeutic development.
The Rationale for Kinase Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within the ATP-binding pocket, the primary target for most small molecule inhibitors. A compound that inhibits multiple kinases, particularly those in unrelated signaling pathways, can lead to unforeseen toxicities or a polypharmacological effect that may be either beneficial or detrimental. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical juncture in the decision-making process for advancing a lead compound.
Our experimental design will be multi-tiered, beginning with a broad screen to identify potential targets followed by more focused assays to quantify potency and confirm cellular activity. We will compare the performance of this compound against two well-characterized kinase inhibitors:
-
Staurosporine: A potent but notoriously non-selective kinase inhibitor, serving as a negative control for selectivity.
-
Lapatinib: A dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ERBB2), representing a more selective, clinically approved therapeutic.
This comparative approach provides essential context for interpreting the selectivity profile of our compound of interest.
Experimental Workflow: A Multi-Pronged Approach
A robust assessment of selectivity relies on a combination of in vitro biochemical assays and cell-based functional assays. This tiered approach, outlined below, allows for the efficient identification of primary targets and subsequent validation in a more physiologically relevant context.
Caption: Tiered experimental workflow for assessing kinase inhibitor selectivity.
Methodologies and Protocols
Tier 1: Broad Kinome Screening (Binding Assay)
The initial step involves screening the compound against a large, commercially available panel of kinases to identify primary targets. The KINOMEscan™ platform from Eurofins DiscoverX is an example of a widely used affinity-based screening technology.
Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize this compound, Staurosporine, and Lapatinib in 100% DMSO to create a 100 mM stock solution.
-
Assay Concentration: The compound of interest is typically tested at a concentration of 10 µM to maximize the chance of identifying potential interactions.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Data Analysis: Results are reported as percent inhibition (% Inhibition) relative to a DMSO control. A high % Inhibition value suggests a potential interaction between the compound and the kinase.
Tier 2: IC50 Determination (Biochemical Assay)
Hits identified in the broad screen must be validated, and their potency quantified. The ADP-Glo™ Kinase Assay from Promega is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase buffer as per the manufacturer's protocol for the specific kinase of interest.
-
Compound Plating: Create a 10-point, 3-fold serial dilution of the test compounds in a 384-well plate.
-
Kinase Reaction: Add the kinase enzyme to the compound plate, followed by the substrate/ATP mixture to initiate the reaction. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Tier 3: Cellular Target Engagement
Confirming that a compound binds to its intended target in a cellular environment is a crucial validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement based on the principle of ligand-induced thermal stabilization of the target protein.
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Culture cells expressing the target kinase to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 1 hour.
-
Heating: Harvest the cells and heat aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce denaturation of unbound proteins.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another specific protein detection method.
-
Data Analysis: A successful target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound, indicating stabilization.
Data Presentation and Interpretation
The data gathered from these experiments allows for a quantitative comparison of selectivity.
Table 1: Broad Kinome Screen Results (% Inhibition at 10 µM)
| Kinase Target | This compound | Staurosporine | Lapatinib |
| EGFR | 98.2 | 99.8 | 99.5 |
| ERBB2 (HER2) | 95.6 | 99.5 | 98.9 |
| VEGFR2 | 45.1 | 97.2 | 20.4 |
| SRC | 88.3 | 99.1 | 65.7 |
| ABL1 | 22.5 | 98.5 | 15.3 |
| CDK2 | 15.8 | 96.4 | 8.9 |
| ... (data for ~400 other kinases) | ... | ... | ... |
Hypothetical data presented for illustrative purposes.
From this initial screen, this compound shows potent activity against EGFR and ERBB2, with some off-target activity against SRC. This profile appears more selective than Staurosporine but potentially less so than Lapatinib.
Table 2: Biochemical Potency (IC50, nM)
| Kinase Target | This compound | Staurosporine | Lapatinib |
| EGFR | 12.5 | 5.8 | 10.2 |
| ERBB2 (HER2) | 25.1 | 7.2 | 9.8 |
| SRC | 250.6 | 6.5 | 850.1 |
Hypothetical data presented for illustrative purposes.
The IC50 data confirms the primary targets are EGFR and ERBB2. A selectivity ratio can be calculated by dividing the off-target IC50 by the on-target IC50 (e.g., for our compound, SRC/EGFR selectivity = 250.6 / 12.5 ≈ 20-fold). This quantitative measure is critical for comparing compounds.
Signaling Pathway Context
To understand the functional consequences of inhibition, it is essential to visualize the relevant signaling pathway. Inhibition of EGFR and ERBB2 is expected to block downstream pathways like RAS/MAPK and PI3K/AKT, which are critical for cell proliferation and survival.
Caption: Inhibition of the EGFR/ERBB2 signaling pathway.
Conclusion
The systematic evaluation outlined in this guide provides a robust and reliable pathway to characterizing the selectivity of this compound. By employing a tiered approach from broad screening to cellular validation and comparing against established benchmarks, researchers can build a comprehensive data package. This allows for an informed, evidence-based decision on the compound's potential for further development as a selective therapeutic agent. The true value of this process lies not just in the data generated, but in the understanding of a compound's precise molecular interactions, which is the foundation of rational drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
